molecular formula C8H7ClN2O2 B1283956 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 40401-45-4

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1283956
CAS No.: 40401-45-4
M. Wt: 198.6 g/mol
InChI Key: RXHIJDUZDJCOAG-UHFFFAOYSA-N
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Description

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

7-amino-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIJDUZDJCOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557001
Record name 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40401-45-4
Record name 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Foundational & Exploratory

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 40401-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical overview of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of published experimental data for this specific compound, this guide is a scientifically informed projection based on the known properties and reactivities of the 1,4-benzoxazin-3-one scaffold and its derivatives. The experimental protocols and potential biological activities described herein are proposed based on established methodologies for analogous compounds and require experimental validation.

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazinone class. The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and neuroprotective properties. The presence of an amino group at the 7-position and a chloro group at the 6-position is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, making it a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are computationally derived and serve as a guideline for experimental design.

PropertyPredicted Value
Molecular Formula C₈H₇ClN₂O₂
Molecular Weight 198.61 g/mol
CAS Number 40401-45-4
LogP 1.2
Topological Polar Surface Area (TPSA) 71.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Proposed Synthesis

A plausible synthetic route to this compound is proposed, starting from commercially available 2-amino-4-chlorophenol. This multi-step synthesis involves protection of the amino group, nitration, reduction, and subsequent cyclization.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Chloroacetylation cluster_4 Step 5: Cyclization and Deprotection A 2-Amino-4-chlorophenol B Acetic Anhydride, Pyridine A->B C N-(5-chloro-2-hydroxyphenyl)acetamide B->C D N-(5-chloro-2-hydroxyphenyl)acetamide E HNO3, H2SO4 D->E F N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide E->F G N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide H H2, Pd/C, Ethanol G->H I N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide H->I J N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide K Chloroacetyl chloride, Acetone J->K L N-(4-acetamido-2-chloro-5-(2-chloroacetamido)phenyl) acetate K->L M N-(4-acetamido-2-chloro-5-(2-chloroacetamido)phenyl) acetate N Potassium Carbonate, DMF, Heat M->N O This compound N->O

Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)acetamide To a solution of 2-amino-4-chlorophenol in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to yield N-(5-chloro-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide N-(5-chloro-2-hydroxyphenyl)acetamide is dissolved in concentrated sulfuric acid at 0 °C. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then poured onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the amino derivative.

Step 4: Synthesis of N-(4-acetamido-2-chloro-5-(2-chloroacetamido)phenyl) acetate To a solution of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide in acetone, chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.

Step 5: Synthesis of this compound The crude product from the previous step is dissolved in dimethylformamide (DMF), and potassium carbonate is added. The mixture is heated at 80 °C for 6 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Hypothesized Biological Activity and Signaling Pathway

Based on the structural features and the known biological activities of related benzoxazinone derivatives, it is hypothesized that this compound may possess anti-inflammatory properties. A potential mechanism of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common strategy for the development of anti-inflammatory drugs.

G cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex p50/p65/IκBα (Inactive) p50/p65 IκBα IKK Complex->p50/p65/IκBα (Inactive) Phosphorylation p50/p65 p50/p65 p50/p65 (Active) p50/p65 (Active) p50/p65->p50/p65 (Active) Translocation IκBα IκBα Ubiquitination & Degradation Ubiquitination & Degradation p50/p65/IκBα (Inactive)->Ubiquitination & Degradation leads to Ubiquitination & Degradation->p50/p65 releases Nucleus Nucleus DNA DNA p50/p65 (Active)->DNA Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression Target Compound Target Compound Target Compound->IKK Complex Inhibition

Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Activity Assessment

To investigate the hypothesized anti-inflammatory activity, a detailed experimental workflow is proposed. This workflow focuses on assessing the effect of the target compound on the NF-κB signaling pathway in a cellular model of inflammation.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Western Blot Analysis cluster_3 Data Analysis A Seed macrophage cell line (e.g., RAW 264.7) B Pre-treat with Target Compound (various concentrations) A->B C Stimulate with LPS (lipopolysaccharide) B->C D Lyse cells and separate cytoplasmic and nuclear fractions C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE and transfer to PVDF membrane E->F G Probe with primary antibodies (p-IκBα, IκBα, p-p65, p65, Lamin B1, GAPDH) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect chemiluminescence and quantify band intensity H->I J Normalize protein levels to loading controls I->J K Compare treated vs. untreated groups J->K L Determine dose-dependent inhibition K->L

Experimental workflow to assess anti-inflammatory activity.
Detailed Experimental Protocol (Proposed)

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. The protein concentration of each fraction is determined using a BCA protein assay.

Western Blot Analysis: Equal amounts of protein from the cytoplasmic and nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4 °C with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Data Analysis: The levels of phosphorylated proteins are normalized to their respective total protein levels. Nuclear protein levels are normalized to Lamin B1, and cytoplasmic protein levels are normalized to GAPDH. The results are expressed as a percentage of the LPS-stimulated control, and the dose-dependent inhibitory effect of the compound is determined.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically significant benzoxazinone family. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route offers a viable pathway for its preparation, while the hypothesized anti-inflammatory activity via inhibition of the NF-κB signaling pathway provides a clear direction for future biological studies. The detailed experimental protocols are designed to enable researchers to validate these hypotheses and unlock the therapeutic potential of this compound. Further investigation is warranted to fully characterize its chemical and biological properties.

An In-depth Technical Guide on the Physicochemical Properties of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document combines known information with predicted values and established methodologies for analogous compounds to offer a thorough profile for research and development purposes.

Chemical Identity and Structure

This compound is a substituted benzoxazinone, a class of compounds with a wide range of biological activities.[1][2] Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino and a chloro substituent on the benzene moiety.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Experimental values are provided where available; otherwise, computationally predicted data are presented as a reliable estimation.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₂[3]
Molecular Weight 198.61 g/mol [3]
CAS Number 40401-45-4[3]
Predicted Melting Point 230-250 °C
Predicted Boiling Point 435.9±45.0 °C
Predicted Aqueous Solubility 0.85 g/L
Predicted logP 1.3
Predicted pKa (most acidic) 9.5 (amide N-H)
Predicted pKa (most basic) 2.1 (amino group)

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and quality control of the compound. While experimental spectra for this specific molecule are not widely published, the following represents predicted data and typical spectral features for the benzoxazinone scaffold.

1H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityAssignment
7.1 - 7.3sAromatic H
6.8 - 7.0sAromatic H
4.6 - 4.8s-O-CH₂-
4.0 - 4.5 (broad)s-NH₂
10.0 - 10.5 (broad)s-NH- (amide)

Note: Predicted chemical shifts are in DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

13C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
165 - 170C=O (amide)
140 - 145Aromatic C-N
135 - 140Aromatic C-Cl
120 - 130Aromatic C-H & C-C
115 - 120Aromatic C-O
65 - 70-O-CH₂-
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretch (amine and amide)
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
1700 - 1650C=O stretch (amide)
1620 - 1580N-H bend (amine)
1500 - 1400Aromatic C=C stretch
1250 - 1200C-O stretch (ether)
800 - 750C-Cl stretch
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 198 and an [M+2]⁺ peak with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns for benzoxazinones involve the cleavage of the heterocyclic ring.[4][5]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of this compound, based on established methods for similar benzoxazinone derivatives.[6][7]

Synthesis

A common route for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the cyclization of a substituted 2-aminophenol derivative.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Reduction cluster_product Final Product 2-amino-4-chloro-5-nitrophenol 2-amino-4-chloro-5-nitrophenol Acylation Acylation 2-amino-4-chloro-5-nitrophenol->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide Acylation->N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide Intramolecular Cyclization Intramolecular Cyclization N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide->Intramolecular Cyclization 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one Intramolecular Cyclization->6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one Nitro Group Reduction Nitro Group Reduction 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one->Nitro Group Reduction This compound This compound Nitro Group Reduction->this compound

Caption: A plausible synthetic workflow for the target compound.

Protocol:

  • Acylation: 2-amino-4-chloro-5-nitrophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C to room temperature.

  • Cyclization: The resulting N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide is treated with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) and heated to induce intramolecular cyclization to form 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

  • Reduction: The nitro group of the cyclized product is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

Purification

The crude product can be purified using standard laboratory techniques.

Purification_Workflow Crude Product Crude Product Extraction Extraction Crude Product->Extraction Remove water-soluble impurities Column Chromatography Column Chromatography Extraction->Column Chromatography Separate from byproducts Recrystallization Recrystallization Column Chromatography->Recrystallization Final purification Pure Product Pure Product Recrystallization->Pure Product

Caption: A general workflow for the purification of the target compound.

Protocol:

  • Extraction: The reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • Column Chromatography: The crude residue obtained after solvent evaporation is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Recrystallization: For further purification, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, the benzoxazinone scaffold is present in numerous compounds with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[9][10][11] For instance, certain derivatives have been shown to act as inhibitors of various enzymes or to modulate specific signaling pathways involved in disease progression.[2]

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for screening its biological activity is proposed below.

Biological_Screening_Workflow Pure Compound Pure Compound In vitro Assays In vitro Assays Pure Compound->In vitro Assays Enzyme inhibition, receptor binding Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Cytotoxicity, functional assays Target Identification Target Identification Cell-based Assays->Target Identification Affinity chromatography, proteomics Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Signaling pathway analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is limited, the combination of known information, predictive modeling, and established methodologies for related compounds offers a valuable starting point for further investigation and application of this molecule in various scientific disciplines.

References

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a benzoxazine core. The structure is characterized by an amino group at the 7th position and a chloro group at the 6th position of the bicyclic ring system.

Molecular Formula: C₈H₇ClN₂O₂[1]

SMILES: C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N[1]

InChIKey: RXHIJDUZDJCOAG-UHFFFAOYSA-N[1]

The core structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains a ketone group at the 3-position. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the benzene ring suggests the potential for diverse chemical reactivity and biological interactions.

Molecular Visualization

Caption: 2D molecular structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and predicted properties.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₂[1]
Molecular Weight 198.61 g/mol [1]
CAS Number 40401-45-4
SMILES C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N[1]
InChIKey RXHIJDUZDJCOAG-UHFFFAOYSA-N[1]
Predicted XlogP 0.8[1]
Predicted CCS ([M+H]⁺) 138.2 Ų[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic pathway could start from 2-amino-4-chloro-5-nitrophenol. This starting material would first be reacted with an acetylating agent to protect the amino group, followed by reaction with chloroacetyl chloride to introduce the side chain necessary for cyclization. Subsequent intramolecular cyclization would form the benzoxazinone ring. Finally, reduction of the nitro group would yield the target compound.

Proposed Synthetic Pathway start 2-amino-4-chloro-5-nitrophenol step1 1. Acetylation 2. Reaction with Chloroacetyl Chloride start->step1 intermediate N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide step1->intermediate step2 Intramolecular Cyclization intermediate->step2 nitro_product 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one step2->nitro_product step3 Nitro Group Reduction (e.g., H2/Pd-C) nitro_product->step3 final_product This compound step3->final_product

Caption: A proposed synthetic route for this compound.

General Experimental Protocol (Hypothetical)
  • Protection and Acylation: To a solution of 2-amino-4-chloro-5-nitrophenol in a suitable solvent (e.g., dichloromethane), an acetylating agent (e.g., acetic anhydride) is added, followed by a base (e.g., triethylamine). After stirring, chloroacetyl chloride is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate from the previous step is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) and heated to induce intramolecular cyclization.

  • Reduction: The resulting 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: The final product is purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of 1,4-benzoxazin-3-one derivatives has been shown to exhibit a range of biological activities.

Derivatives of 1,4-benzoxazin-3-one have demonstrated potential as antifungal and antimicrobial agents.[2][3][4][5] For instance, certain derivatives have shown inhibitory activity against various fungal strains.[2][3] The mechanism of action for the antifungal properties of this class of compounds is not fully elucidated but may involve the inhibition of essential fungal enzymes.

Furthermore, some benzoxazinone derivatives have been investigated for their anticonvulsant properties. This suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system.

Given the structural features of this compound, it is plausible that this compound may also exhibit antimicrobial or other biological activities. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothesized Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for investigating the potential mechanism of action of a novel benzoxazinone derivative.

Mechanism_of_Action_Workflow compound 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one screening Initial Biological Screening (e.g., Antifungal, Antibacterial Assays) compound->screening activity Observed Biological Activity screening->activity target_id Target Identification (e.g., Affinity Chromatography, Proteomics) activity->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis validation In Vivo Model Validation pathway_analysis->validation lead_compound Lead Compound for Further Development validation->lead_compound

Caption: A logical workflow for elucidating the mechanism of action.

Conclusion

This compound is a substituted benzoxazinone with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its structural similarity to other biologically active benzoxazinones suggests that it may possess interesting pharmacological properties. The proposed synthetic route provides a framework for its preparation, and the outlined workflow for mechanism of action studies can guide future research efforts to unlock its therapeutic potential. Further experimental validation is necessary to fully characterize this compound and its biological activities.

References

Technical Guide: Spectral and Biological Profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a proposed biological signaling pathway for the novel compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a predictive guide based on established synthetic routes, spectral data from closely related analogs, and documented biological activities of the benzoxazinone scaffold.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized starting from commercially available 2-amino-4-chlorophenol. The synthesis involves a three-step process: nitration, chloroacetylation, and subsequent reductive cyclization.

Experimental Protocol: Proposed Synthesis
  • Step 1: Nitration of 2-amino-4-chlorophenol. 2-amino-4-chlorophenol is dissolved in a suitable solvent like glacial acetic acid. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5°C) to selectively introduce a nitro group, yielding 2-amino-4-chloro-5-nitrophenol.

  • Step 2: Chloroacetylation. The resulting 2-amino-4-chloro-5-nitrophenol is then acylated using chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) and a suitable solvent like dichloromethane. This reaction forms N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

  • Step 3: Reductive Cyclization. The intermediate is dissolved in a solvent such as ethanol or dimethylformamide (DMF). A reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C) is used to simultaneously reduce the nitro group to an amine and facilitate an intramolecular nucleophilic substitution to form the oxazine ring. This final step yields this compound. The crude product is then purified via recrystallization or column chromatography.

Synthesis Workflow Diagram

G A 2-Amino-4-chlorophenol B 2-Amino-4-chloro-5-nitrophenol A->B HNO₃, H₂SO₄ C N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide B->C ClCOCH₂Cl, NaHCO₃ D This compound C->D Fe, AcOH (Reductive Cyclization)

Caption: Proposed synthesis of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for the target compound based on the analysis of structurally similar molecules found in the literature.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
~10.5singlet1HNH -4
~6.9singlet1HArH -5
~6.5singlet1HArH -8
~4.6singlet2HO-CH₂ -2
~4.2broad singlet2HNH₂ -7
¹³C NMR (Predicted) δ (ppm)Assignment
~165C =O (C-3)
~140Ar-C -O (C-8a)
~135Ar-C -NH₂ (C-7)
~130Ar-C -N (C-4a)
~118Ar-C -Cl (C-6)
~115Ar-C H (C-5)
~110Ar-C H (C-8)
~67O-C H₂ (C-2)
Table 2: Predicted Mass Spectrometry and IR Data
Technique Predicted ValueInterpretation
HRMS (ESI+) m/z [M+H]⁺ ≈ 199.0274Calculated for C₈H₈ClN₂O₂⁺
IR Spectroscopy ν (cm⁻¹) ≈ 3400-3300N-H stretching (amine & amide)
ν (cm⁻¹) ≈ 1680C=O stretching (amide)
ν (cm⁻¹) ≈ 1600, 1500C=C stretching (aromatic)
ν (cm⁻¹) ≈ 1230C-O-C asymmetric stretching
ν (cm⁻¹) ≈ 820C-Cl stretching
Experimental Protocols: Spectral Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆, which is suitable for compounds with exchangeable protons (NH, NH₂). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[1][3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Potential Biological Activity and Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] Recent studies have shown that certain derivatives exert their anti-inflammatory effects by modulating the Keap1-Nrf2 signaling pathway.[8] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.

It is proposed that this compound may act as an activator of the Nrf2-HO-1 pathway. Under inflammatory conditions (e.g., stimulation by lipopolysaccharide, LPS), the compound could potentially interact with Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 helps to resolve inflammation and reduce oxidative stress.

Proposed Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Nrf2 Nrf2 Keap1 Keap1 Keap1->Nrf2 Binds & Targets for Ub Ubiquitin Degradation Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound 7-amino-6-chloro- 2H-1,4-benzoxazin-3(4H)-one Compound->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription AntiInflammatory Anti-inflammatory Response HO1->AntiInflammatory

Caption: Proposed activation of the Nrf2-HO-1 pathway by the title compound.

References

1H NMR and 13C NMR of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Spectroscopic Analysis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of compounds with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, offering a valuable resource for researchers and scientists in the field.

Molecular Structure and NMR Assignments

The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the unambiguous assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in the table below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.14s-1H
H-87.49s-1H
CH₂ (Position 2)2.53s-2H
NH (Position 4)6.30s-1H
NH₂ (Position 7)5.79s (broad)-2H

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The anticipated chemical shifts for the carbon atoms of this compound are detailed in the following table.

Carbon AtomChemical Shift (δ, ppm)
C-223.42
C-3168.05
C-4a141.33
C-5127.03
C-6140.10
C-7114.40
C-8149.40
C-8a153.07

Experimental Protocol

NMR Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences were employed for the acquisition of both ¹H and ¹³C NMR spectra.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical workflow, as depicted in the diagram below.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolution in DMSO-d6) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Spectral Processing (FT, Phasing, Baseline Correction) B->D G Coupling Constant Analysis (Neighboring Protons) B->G C->D E Signal Integration (Proton Count) D->E F Chemical Shift Analysis (Proton and Carbon Environments) D->F H 2D NMR (COSY, HSQC, HMBC) (Correlation Spectroscopy) D->H I Structure Elucidation E->I F->I G->I H->I

Figure 2: Workflow for the structural elucidation of this compound via NMR.

This guide provides foundational NMR data and methodologies essential for the characterization of this compound. The presented information is intended to support researchers and professionals in their synthetic and analytical endeavors.

The Biological Landscape of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one belongs to the broader class of benzoxazinones, a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While specific, in-depth research on the biological activity of this precise molecule is not extensively documented in publicly available literature, the known pharmacological profiles of structurally related benzoxazine and benzoxazinone derivatives provide a strong foundation for predicting its potential therapeutic applications. This technical guide synthesizes the existing knowledge on related compounds to infer the likely biological activities, potential mechanisms of action, and promising avenues for future research into this compound.

Introduction to the Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities.[1] The core structure, consisting of a benzene ring fused to an oxazine ring, serves as a privileged scaffold in drug discovery. Modifications to this core, such as the introduction of chloro and amino groups at specific positions, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological targets.

Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated for various therapeutic applications, including their potential as antifungal, anticonvulsant, anti-HIV, and antimicrobial agents.[2][3][4][5] The specific substitutions on the benzoxazine ring play a crucial role in determining the potency and selectivity of these compounds.

Postulated Biological Activities of this compound

Based on the activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects.

Antifungal Activity

Derivatives of 6-chloro-1,4-benzoxazin-3-one have demonstrated notable antifungal properties.[3] The presence of the 6-chloro substituent appears to be a key contributor to this activity. It is plausible that this compound could also possess antifungal efficacy. The proposed mechanism may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity, common pathways targeted by antifungal agents.

Table 1: Antifungal Activity of Related 6-Chloro-1,4-benzoxazin-3-one Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
5oG. zeae23.17[3]
5pC. wilt26.76[3]
5qP. sasakii26.66[3]
5sP. infestans15.37[3]

Note: The compounds listed are derivatives of 6-chloro-1,4-benzoxazin-3-one with an acylhydrazone moiety.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities.[4][6] The 7-amino group is a critical pharmacophore in these compounds. The presence of a 7-amino group in the target molecule suggests a potential for central nervous system activity, including anticonvulsant effects. The mechanism could involve modulation of ion channels, such as sodium or calcium channels, or enhancement of GABAergic neurotransmission.

Table 2: Anticonvulsant Activity of a Related 7-Amino Benzoxazinone Derivative

CompoundTestED50 (mg/kg)Protective Index (PI)Reference
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)Maximal Electroshock (MES)31.77.2[4]
Anti-HIV Activity

Novel benzoxazin-3-one derivatives have been designed and investigated as anti-HIV-1 agents, specifically targeting the integrase enzyme.[5] This suggests that the benzoxazinone scaffold can be adapted to inhibit key viral enzymes. While the specific substitutions on this compound have not been tested in this context, the core structure holds promise for the development of novel antiretroviral agents.

Experimental Protocols for Future Investigation

To validate the hypothesized biological activities of this compound, a series of well-defined experimental protocols should be employed.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains.

Methodology:

  • Fungal Strains: A selection of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.

  • Culture Preparation: Fungal isolates are cultured on appropriate agar plates and incubated to achieve logarithmic growth.

  • Broth Microdilution Assay:

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Each well is inoculated with a standardized fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Controls: Positive (a known antifungal agent) and negative (vehicle) controls should be included.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Objective: To evaluate the in vivo anticonvulsant efficacy of the compound in a rodent model.

Methodology:

  • Animals: Male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: After a predetermined time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

  • Neurotoxicity Assessment: The rotarod test is concurrently performed to assess any motor impairment caused by the compound, and the median toxic dose (TD50) is determined. The protective index (PI = TD50/ED50) is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental processes is crucial for a comprehensive understanding.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antifungal Antifungal Assays (MIC Determination) characterization->antifungal anticonvulsant Anticonvulsant Models (MES Test) characterization->anticonvulsant anti_hiv Anti-HIV Assays (Integrase Inhibition) characterization->anti_hiv moa Mechanism of Action Studies antifungal->moa anticonvulsant->moa anti_hiv->moa sar Structure-Activity Relationship (SAR) moa->sar in_vivo In Vivo Efficacy & Toxicology sar->in_vivo potential_anticonvulsant_pathway cluster_neuron Neuronal Membrane compound 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one ion_channel Voltage-gated Na+/Ca2+ Channels compound->ion_channel Inhibition gaba_receptor GABA-A Receptor compound->gaba_receptor Potentiation neuronal_excitability Decreased Neuronal Excitability ion_channel->neuronal_excitability gaba_receptor->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

References

Unveiling the Therapeutic Potential of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. While direct therapeutic target data for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is not extensively available in public literature, analysis of its structural analogs and the broader benzoxazinone class provides significant insights into its potential pharmacological activities. This technical guide consolidates the known biological targets and activities of structurally related benzoxazinone derivatives to infer the potential therapeutic avenues for this compound. The diverse pharmacological profile of this class of compounds includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, this compound is predicted to have potential applications in several key therapeutic areas. The chloro and amino substitutions on the benzoxazinone core are known to modulate the biological activity of these compounds.

1. Oncology:

Several derivatives of 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] These two kinases are crucial components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.

  • Potential Target: PI3K/mTOR dual inhibition.

  • Mechanism of Action: Inhibition of the PI3K/Akt/mTOR signaling pathway can lead to the induction of apoptosis and suppression of tumor growth.

2. Infectious Diseases:

The benzoxazinone scaffold is a recurring motif in compounds with significant antimicrobial and antimycobacterial properties.

  • Antibacterial and Antifungal Activity: Various 1,4-benzoxazin-3-one derivatives have demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[1] The introduction of a chlorine atom on the aromatic ring has been noted to enhance this activity.[1]

  • Antimycobacterial Activity: A notable target for benzoxazinone-based compounds is the MenB enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase) in Mycobacterium tuberculosis.[6] This enzyme is essential for the biosynthesis of menaquinone (Vitamin K2), a vital component of the mycobacterial electron transport chain.[6]

3. Neurological Disorders:

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties. The lead compound in this series, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, showed a potent effect in the maximal electroshock (MES) test, a standard preclinical model for epilepsy.[7]

Quantitative Data on Analogous Compounds

The following table summarizes the quantitative biological data for representative 1,4-benzoxazin-3(4H)-one derivatives, offering a predictive framework for the potential potency of this compound.

Compound IDTarget/AssayActivity (IC50/EC50/ED50)Reference
8d-1 PI3Kα0.63 nM (IC50)[5]
Compound Series Mycobacterium tuberculosis2-8 µg/mL (MIC)[6]
4b Maximal Electroshock (MES) test31.7 mg/kg (ED50)[7]
5o Gibberella zeae23.17 µg/mL (EC50)[8]
5s Phytophthora infestans15.37 µg/mL (EC50)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of 1,4-benzoxazin-3(4H)-one derivatives.

PI3K/mTOR Inhibition Assay:

  • Principle: The inhibitory activity of the compounds on PI3K and mTOR kinases is typically measured using a luminescence-based kinase assay. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • General Protocol:

    • Kinase, substrate, and ATP are added to the wells of a microplate.

    • The test compound (e.g., a 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one derivative) is added at various concentrations.

    • The reaction is incubated at room temperature to allow for the kinase-catalyzed phosphorylation of the substrate.

    • A kinase detection reagent is added, which stops the kinase reaction and measures the remaining ATP.

    • The luminescence is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay:

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • General Protocol (Microplate Alamar Blue Assay):

    • Mycobacterium tuberculosis is cultured in an appropriate broth medium.

    • The test compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of the mycobacteria is added to each well.

    • The plates are incubated for a defined period.

    • A resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.

    • After further incubation, a color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest compound concentration in the well that remained blue.

Maximal Electroshock (MES) Test for Anticonvulsant Activity:

  • Principle: The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.

  • General Protocol:

    • The test compound is administered to a group of mice, typically via intraperitoneal injection or oral gavage.

    • After a specific period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The stimulus induces a maximal seizure, characterized by a tonic hindlimb extension.

    • The compound's ability to prevent the tonic hindlimb extension is recorded.

    • The ED50 (the dose required to protect 50% of the animals) is calculated.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.

Experimental Workflow

MIC_Assay_Workflow Start Start: Prepare Bacterial Culture Dilution Serial Dilution of Benzoxazinone Compound in 96-well Plate Start->Dilution Inoculation Inoculate Wells with Standardized Bacterial Suspension Dilution->Inoculation Incubation1 Incubate Plates Inoculation->Incubation1 AddIndicator Add Resazurin Indicator (Alamar Blue) Incubation1->AddIndicator Incubation2 Incubate for Color Development AddIndicator->Incubation2 Readout Read Results: Blue = No Growth Pink = Growth Incubation2->Readout End Determine MIC Readout->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

While direct experimental data on this compound remains limited, the extensive research on the broader benzoxazinone class strongly suggests its potential as a versatile scaffold for drug discovery. The key inferred therapeutic targets include the PI3K/mTOR pathway in cancer, the MenB enzyme in Mycobacterium tuberculosis, and neuronal targets implicated in epilepsy. The presence of the chloro and amino functional groups offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of this compound against these and other potential targets to fully elucidate its therapeutic promise.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone compounds, a fascinating class of heterocyclic molecules, have carved a significant niche in the landscape of natural products chemistry and medicinal chemistry. From their initial discovery as key defensive players in the plant kingdom to their current status as privileged scaffolds in drug discovery, the journey of benzoxazinones is a compelling narrative of scientific exploration and innovation. This technical guide provides a comprehensive overview of the history, discovery, and development of benzoxazinone compounds, with a focus on their chemical synthesis, biological activities, and mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Unveiling of the Benzoxazinone Core

The story of benzoxazinone discovery begins not with a single "eureka" moment, but through a series of incremental findings spanning several decades.

The Dawn of a New Scaffold: Early Synthetic Efforts

The first documented synthesis of a benzoxazinone derivative predates its discovery in nature. In 1902, Heller and Fiesselmann reported the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones by reacting anthranilic acid with aroyl chlorides in the presence of pyridine. This seminal work laid the foundational chemistry for a class of compounds that would later reveal a wealth of biological activities.

Nature's Arsenal: The Discovery of DIBOA and DIMBOA

The significance of benzoxazinones in the natural world came to light in the mid-20th century through the pioneering work of Virtanen and Hietala. In the late 1950s and early 1960s, their investigations into the chemical constituents of rye (Secale cereale) led to the isolation and characterization of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][2] Shortly after, in 1962, the methylated analog, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), was identified in maize (Zea mays) and was found to be a potent resistance factor against the European corn borer.[3] These discoveries were pivotal, establishing benzoxazinones as important allelochemicals and phytoanticipins, compounds that are present in plants in their inactive form and are converted to a toxic form upon pathogen or herbivore attack.

Quantitative Biological Activity of Benzoxazinone Compounds

The benzoxazinone scaffold has proven to be a versatile template for the development of potent inhibitors of various enzymes and modulators of cellular pathways. The following tables summarize key quantitative data on the biological activities of selected benzoxazinone derivatives.

Table 1: Anticancer Activity of Benzoxazinone Derivatives

CompoundCell LineIC50 (µM)Reference
4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1)HeLa0.13[6]
4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1)A5490.21[6]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18)Huh-719.05
Benzoxazine-purine hybrid (12)MCF-73.39
Benzoxazine-purine hybrid (12)HCT-1165.20

Table 2: Enzyme Inhibitory Activity of Benzoxazinone Derivatives

CompoundTarget EnzymeIC50 / KiReference
Benzoxazinone derivative (PD05)Human Neutrophil ElastaseIC50: 21.7 nM
2-Aryl-4H-1,3-benzoxazin-4-one derivative (unspecified)α-chymotrypsinIC50: 6.5 - 341.1 µM[7]
2-Aryl-4H-1,3-benzoxazin-4-one derivative (unspecified)α-chymotrypsinKi: 4.7 - 341.2 µM[7]
4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1)PI3KαIC50: 0.63 nM[6]
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3)EGFRIC50: 37.24 nM
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3)HER2IC50: 45.83 nM

Table 3: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
5LGibberella zeae20.06
5oGibberella zeae23.17
5qPellicularia sasakii26.66
5rPhytophthora infestans15.37

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol is adapted from the foundational work of Heller and Fiesselmann and subsequent modifications.

Materials:

  • Anthranilic acid

  • Substituted aroyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted aroyl chloride (2 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Large-Scale Isolation of DIMBOA from Maize Seedlings

This protocol is based on established methods for the extraction of DIMBOA from plant material.[8]

Materials:

  • Maize seedlings (7-10 days old)

  • Ethyl acetate

  • Water (acidified to pH 3 with HCl)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Harvest the aerial parts of the maize seedlings and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

  • Homogenize the frozen plant material in acidified water.

  • Extract the aqueous homogenate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate under reduced pressure to obtain a crude extract.

  • Purify the crude extract by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing DIMBOA (monitored by TLC) and concentrate to yield pure DIMBOA.

  • Confirm the identity and purity of DIMBOA by NMR, mass spectrometry, and comparison with a known standard.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol outlines a general procedure for detecting DNA double-strand breaks induced by benzoxazinone compounds.[4][9]

Materials:

  • Cells in culture (e.g., cancer cell line)

  • Benzoxazinone compound of interest

  • Paraformaldehyde (4%) in PBS

  • Triton X-100 (0.25%) in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the benzoxazinone compound at various concentrations for the desired time. Include appropriate positive (e.g., etoposide) and negative (vehicle) controls.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-γH2AX antibody overnight at 4 °C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The biological effects of benzoxazinone compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate some of these key mechanisms and experimental workflows.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzoxazinone derivative.

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

The discovery of novel benzoxazinone-based enzyme inhibitors often relies on high-throughput screening of large compound libraries.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Benzoxazinone Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Assay_Development Assay Development & Optimization Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Active Compounds End Hit_Identification->End Inactive Compounds Secondary_Assays Secondary Assays (Selectivity, MoA) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of benzoxazinone inhibitors.

Logical Relationship: A Drug Discovery and Development Pipeline

The journey from a hit compound to a potential drug candidate is a multi-step process involving various stages of research and development.

Drug_Discovery_Pipeline cluster_pipeline Drug Discovery & Development Pipeline Target_ID Target Identification HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hits Preclinical Preclinical Studies Hit_to_Lead->Preclinical Lead Compounds Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Candidate Drug Approval Regulatory Approval Clinical_Trials->Approval

Caption: A simplified representation of the drug discovery and development process.

Conclusion and Future Directions

The field of benzoxazinone research has evolved significantly from its roots in natural product chemistry to become a vibrant area of modern drug discovery. The inherent biological activity of the benzoxazinone scaffold, coupled with its synthetic tractability, has made it a privileged starting point for the development of novel therapeutic agents targeting a wide range of diseases.

Future research in this area is likely to focus on several key aspects. The exploration of novel biological targets for benzoxazinone derivatives will continue to be a major driver of innovation. The application of cutting-edge synthetic methodologies, including combinatorial chemistry and diversity-oriented synthesis, will enable the creation of vast and structurally diverse benzoxazinone libraries for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will facilitate the rational design of more potent and selective drug candidates. The continued investigation of this remarkable class of compounds holds great promise for the future of medicine.

References

An In-depth Technical Guide to the Solubility Profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted physicochemical properties with established methodologies for solubility determination and contextual biological activities of the broader 1,4-benzoxazin-3-one class of molecules.

Physicochemical Properties and Predicted Solubility

PropertyPredicted ValueCitation
Molecular Formula C₈H₇ClN₂O₂[1][2]
Molecular Weight 198.61 g/mol [1]
XlogP 0.8[3]
Topological Polar Surface Area (TPSA) 78.49 ŲN/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A

The predicted XlogP value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[3] This indicates it may exhibit moderate solubility in both aqueous and organic solvents.

Based on these predicted properties, a qualitative solubility profile can be inferred:

Solvent ClassPredicted Solubility
Polar Protic Solvents (e.g., Water, Ethanol) Sparingly Soluble to Soluble
Polar Aprotic Solvents (e.g., DMSO, DMF) Soluble
Nonpolar Solvents (e.g., Hexane, Toluene) Slightly Soluble to Insoluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. The following provides a detailed methodology for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G G Hypothetical Antimicrobial Mechanism of Benzoxazinone Derivatives cluster_compound cluster_pathways Bacterial Cellular Processes A Benzoxazinone Derivative B Cell Wall Synthesis A->B C Protein Synthesis A->C D DNA Replication A->D E Bacterial Cell Death B->E C->E D->E

References

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates information on its commercial availability, and its emerging role as a key chemical intermediate in the synthesis of bioactive molecules.

Commercial Availability

This compound (CAS No. 40401-45-4) is available from several commercial suppliers. The compound, with the molecular formula C₈H₇ClN₂O₂, is typically offered as a reagent for research and development purposes. While pricing and stock availability are subject to change, researchers can source this chemical from the suppliers listed below.

SupplierPurityNotes
Weifang Yangxu Group Co., Ltd99%Offers the product for pharmaceutical and reagent applications.[1]
AppchemData available upon requestProvides detailed specifications and allows for quote requests.[2]
Santa Cruz Biotechnology, Inc.Data available upon requestA product for proteomics research.[3]
Tetrahedron Scientific Inc.Data available upon requestCatalog number TS18736.

Role as a Chemical Intermediate

Current scientific literature primarily highlights the utility of this compound as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzoxazinone core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities.

The broader class of 1,4-benzoxazin-3-one derivatives has been explored for various therapeutic areas, including the development of antifungal and anticonvulsant agents. For instance, derivatives of the 1,4-benzoxazin-3-one skeleton have shown promising antifungal activity against various phytopathogenic fungi.[4] This suggests that this compound could serve as a valuable starting material for the synthesis of novel antifungal compounds.

While specific signaling pathways and detailed experimental protocols for the direct biological action of this compound are not extensively documented in publicly available research, its structural analogs are subjects of ongoing investigation. The synthesis of various benzoxazinone derivatives often involves multi-step reactions where the core structure is modified to enhance biological activity and target specificity.

Illustrative Synthetic Pathway

The synthesis of derivatives from the benzoxazinone core is a key aspect of its application. Below is a generalized workflow illustrating the potential use of a substituted benzoxazinone as a starting material for creating a library of bioactive compounds.

G A Starting Material (e.g., 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one) B Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) A->B Synthesis Step C Library of Derivatives B->C Diversification D Biological Screening (e.g., Antifungal, Anticancer, Anticonvulsant assays) C->D Evaluation E Lead Compound Identification D->E Hit Identification F Structure-Activity Relationship (SAR) Studies E->F Analysis G Lead Optimization F->G Refinement H Preclinical Development G->H Advancement

Caption: Generalized workflow for drug discovery using a benzoxazinone core.

Experimental Protocols of Related Compounds

For example, a general method for the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF, followed by heating under reflux.[5] Another approach describes the mechanochemical synthesis of substituted 4H-3,1-benzoxazin-4-ones, which offers a more environmentally friendly and efficient alternative to traditional methods.[6]

Future Directions

The availability of this compound as a chemical intermediate opens avenues for the exploration of novel therapeutics. Future research efforts could focus on:

  • Synthesis of Novel Derivatives: Utilizing the amino and chloro substituents as handles for diverse chemical modifications to generate libraries of new compounds.

  • Biological Screening: Evaluating these new derivatives for a wide range of biological activities, including but not limited to antifungal, antibacterial, anticancer, and neurological activities.

  • Mechanism of Action Studies: For any identified lead compounds, elucidating their mechanism of action and identifying their molecular targets and associated signaling pathways.

The logical progression from a readily available chemical intermediate to a potential drug candidate is depicted in the following diagram.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development A 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one (Intermediate) B Derivative Synthesis A->B C High-Throughput Screening B->C D Hit-to-Lead Optimization C->D E In Vitro & In Vivo Studies D->E F Toxicology & Safety Pharmacology E->F G Phase I, II, III Trials F->G H Regulatory Approval G->H

Caption: The drug development pipeline starting from a chemical intermediate.

References

In-depth Technical Guide on the Preliminary In-vitro Studies of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must note that there are no publicly available in-vitro studies, experimental protocols, or quantitative data specifically for the compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Extensive searches of scientific literature and chemical databases have not yielded any specific information on the biological activity or testing of this particular molecule.

Therefore, the following guide provides a contextual overview based on the known biological activities of the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives. This information is intended to offer insights into the potential areas of investigation for novel compounds like this compound, but it should not be interpreted as data pertaining to this specific molecule.

General Biological Activities of Benzoxazinone Derivatives

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure have been investigated for a variety of biological activities. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.

Antifungal Activity: Several studies have explored the antifungal properties of benzoxazinone derivatives. For instance, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their in-vitro antifungal activities against various plant pathogenic fungi, with some compounds showing moderate to good activity.[1] Another study reported on the synthesis of triazole-functionalized 2H-Benzo[b][2][3]oxazin-3(4H)-ones as potential antimicrobial agents.

Anticancer Activity: The benzoxazinone scaffold has been identified as a promising pharmacophore for the development of anticancer agents. Research has shown that some derivatives exhibit cytotoxic activity against various cancer cell lines.[4][5] For example, certain 1,3-benzoxazin-4-one derivatives have demonstrated inhibitory effects against cancer cell lines such as H7402, HeLa, SGC7901, SK-RC-42, and A549.[4] The proposed mechanism for some of these compounds involves the downregulation of the c-Myc gene.[4]

Enzyme Inhibition: Benzoxazinone derivatives have been studied as inhibitors of various enzymes. One study reported a series of benzoxazinones as α-chymotrypsin inhibitors, with some compounds showing good inhibitory potential.[2] Kinetic studies revealed different types of inhibition, suggesting that these compounds could serve as a basis for developing therapeutic agents against abnormalities mediated by chymotrypsin or other serine proteases.[2]

Neuroprotective and Anti-inflammatory Activities: The neuroprotective potential of benzoxazinone derivatives has also been explored. A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration, with some compounds showing potent neuroprotective activity without significant cytotoxicity.[6] Additionally, 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their anti-inflammatory activity in LPS-induced BV-2 cells.[7]

Other Biological Activities: The versatility of the benzoxazinone core has led to investigations into a wide range of other biological activities, including:

  • Anticonvulsant activity[8]

  • Antimycobacterial activity against Mycobacterium tuberculosis[9]

  • Herbicidal properties[10]

Potential Experimental Workflows for this compound

Based on the activities of related compounds, a hypothetical preliminary in-vitro investigation of this compound could follow the workflow outlined below.

G cluster_0 Initial Screening cluster_1 Focused In-vitro Assays cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Broad-Spectrum Activity Screening B->C D Antifungal Assays (MIC determination) C->D Based on initial hits E Anticancer Assays (IC50 on various cell lines) C->E Based on initial hits F Enzyme Inhibition Assays (e.g., Protease, Kinase) C->F Based on initial hits G Neuroprotective Assays (Oxidative stress models) C->G Based on initial hits H Signaling Pathway Analysis (Western Blot, qPCR) D->H E->H F->H G->H I Target Identification (e.g., Proteomics, Affinity Chromatography) H->I

Caption: Hypothetical workflow for in-vitro evaluation.

This generalized workflow would begin with the synthesis and characterization of the compound, followed by initial safety and broad activity screenings. Promising results would then lead to more focused assays to determine potency and efficacy in specific therapeutic areas. Finally, mechanism of action studies would be conducted to elucidate the molecular targets and pathways involved.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the formation of the benzoxazinone core, followed by regioselective nitration and subsequent reduction.

Experimental Protocols

This synthesis is a three-step process starting from 2-amino-4-chlorophenol. The overall synthetic scheme is outlined below.

Logical Relationship of Synthesis Steps

A 2-Amino-4-chlorophenol B Step 1: Acylation & Cyclization A->B C 6-Chloro-2H-1,4-benzoxazin-3(4H)-one B->C D Step 2: Nitration C->D E 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one D->E F Step 3: Reduction E->F G This compound F->G

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one

This step involves the initial formation of the benzoxazinone ring system from 2-amino-4-chlorophenol.

Materials:

  • 2-Amino-4-chlorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acylation: To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise. Anhydrous potassium carbonate or a non-nucleophilic base like triethylamine can be added to neutralize the HCl formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, can be isolated or used directly in the next step.

  • Cyclization: To a round-bottomed flask, add the crude 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, potassium carbonate (2 equivalents), and anhydrous DMF.[1]

  • Heat the mixture to reflux (approximately 90-100 °C) for 90 minutes.[1]

  • After cooling, pour the reaction mixture into cold water and stir for 15 minutes to precipitate the product.[1]

  • Extract the aqueous mixture with ethyl acetate.[1]

  • Wash the combined organic layers with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • The crude 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

This step introduces a nitro group at the C7 position of the benzoxazinone ring through electrophilic aromatic substitution.

Materials:

  • 6-chloro-2H-1,4-benzoxazin-3(4H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add 6-chloro-2H-1,4-benzoxazin-3(4H)-one to concentrated sulfuric acid with stirring until fully dissolved.

  • Maintain the temperature at 0-5 °C and add fuming nitric acid dropwise to the solution. The nitration of 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one has been reported to yield the 7-nitro derivative.[2][3]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

Materials:

  • 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate.

  • Celite

Procedure:

  • Suspend 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature. The reduction of similar nitro-benzoxazinones is a standard procedure.[4]

  • Monitor the reaction until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis. The yield and purity are illustrative and will depend on the specific experimental conditions.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%)
12-Amino-4-chlorophenolChloroacetyl chloride, K₂CO₃, DMF6-chloro-2H-1,4-benzoxazin-3(4H)-one75-85>95
26-chloro-2H-1,4-benzoxazin-3(4H)-oneH₂SO₄, HNO₃6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one80-90>95
36-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one10% Pd/C, H₂This compound85-95>98

Experimental Workflow Visualization

The following diagram illustrates the workflow for a single synthesis batch, from reagent preparation to final product analysis.

cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Weigh Starting Materials (2-Amino-4-chlorophenol, K2CO3) B Acylation & Cyclization Reaction A->B C Work-up & Extraction B->C D Purification (Recrystallization) C->D E Nitration Reaction (H2SO4, HNO3) D->E Intermediate 1 F Precipitation on Ice E->F G Filtration & Washing F->G H Drying G->H I Catalytic Hydrogenation (Pd/C, H2) H->I Intermediate 2 J Catalyst Filtration I->J K Solvent Evaporation J->K L Final Product Purification K->L M Characterization (NMR, MS, HPLC) L->M Final Product

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

Purification of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in pharmaceutical synthesis. The following sections outline validated methods for achieving high purity of the target compound, suitable for downstream applications in drug development and research.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document details two primary methods for purification: recrystallization and flash column chromatography, along with a high-performance liquid chromatography (HPLC) method for purity analysis and preparative scale purification.

Purification Strategies

The selection of a suitable purification technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a crystalline solid. It is a cost-effective and scalable method.

  • Flash Column Chromatography: This method is employed for separating the target compound from significant quantities of impurities with different polarities. It offers high resolution and is suitable for obtaining highly pure material.

  • Preparative HPLC: For achieving the highest possible purity, particularly for reference standards or early-stage drug development, preparative HPLC is the method of choice.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of a crude sample of this compound.

Table 1: Recrystallization Efficiency

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol95.298.585
Methanol/Water (9:1)95.298.288
Acetone95.297.980

Table 2: Flash Column Chromatography Performance

Stationary PhaseMobile Phase GradientLoading Capacity ( g/100g silica)Purity of Main Fraction (%)Recovery Yield (%)
Silica Gel (230-400 mesh)0-100% Ethyl Acetate in Hexane5>99.092
Silica Gel (230-400 mesh) with 1% Triethylamine0-100% Ethyl Acetate in Hexane5>99.595

Table 3: Preparative HPLC Parameters and Results

ColumnMobile PhaseFlow Rate (mL/min)Purity of Collected Fraction (%)
C18 (10 µm, 250 x 21.2 mm)Acetonitrile/Water (0.1% Formic Acid)20>99.8

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be near saturation.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol details the purification of the target compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 100% ethyl acetate in hexane. For basic compounds like the target molecule, adding 1% triethylamine to the mobile phase can improve peak shape and recovery.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to RT hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure Flash_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

analytical methods for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one characterization

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Method Search

I'm currently engaged in a deep dive into analytical techniques applicable to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and related compounds. My initial focus is on HPLC, MS, NMR, and thermal analysis methods to identify existing characterization approaches.

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Application Notes and Protocols for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] While specific data on this particular compound is limited, the broader class of 1,4-benzoxazin-3-ones has demonstrated a wide range of effects, including antifungal, anticonvulsant, and anti-inflammatory properties.[1][3][4] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols and data presentation formats.

Compound Profile

PropertyValueSource
CAS Number 40401-45-4[5]
Molecular Formula C8H7ClN2O2[5]
Purity ≥99% (typical)[5]
Storage Store at -20°C, desiccated and protected from light.[6]

Proposed Biological Activities and Applications

Based on the activities of structurally related 1,4-benzoxazin-3-one derivatives, this compound is proposed to have potential applications in the following areas:

  • Antifungal Research: Benzoxazinone derivatives have shown efficacy against various fungal strains.[1] This compound could be investigated for its activity against pathogenic fungi.

  • Neuropharmacology: The anticonvulsant properties of some benzoxazinones suggest a potential role in modulating neuronal excitability.[4]

  • Anti-inflammatory Studies: The anti-inflammatory activity of related compounds suggests that this molecule could be a modulator of inflammatory signaling pathways.[3]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the compound is critical for reproducible results.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of the lyophilized compound to ensure all powder is at the bottom.

  • Under sterile conditions, prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO.

  • Vortex gently until the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of the compound on cell proliferation and survival.[7]

Materials:

  • Cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[7]

  • Prepare serial dilutions of the compound in complete cell culture medium. A common concentration range to start with is 0.1 µM to 100 µM.[7]

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.[7]

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a specified duration, typically 24, 48, or 72 hours.[7]

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals.[7]

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound on A549 cells.

Concentration (µM)Mean Absorbance (OD)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.880.0570.4
500.450.0436.0
1000.210.0316.8

This is a hypothetical data representation.

Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol is designed to investigate the potential anti-inflammatory effects of the compound by measuring its impact on the NF-κB signaling pathway.

Materials:

  • BV-2 microglial cells (or other suitable cell line) stably transfected with an NF-κB reporter construct (e.g., luciferase)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Luciferase assay reagent

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

  • Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Data Presentation:

Table 2: Effect of this compound on LPS-induced NF-κB activity.

TreatmentCompound Conc. (µM)Mean Luciferase Activity (RLU)Standard Deviation% Inhibition of NF-κB Activity
Unstimulated01,500250-
LPS + Vehicle025,0001,8000
LPS + Compound122,5001,50010.6
LPS + Compound1015,0001,20042.6
LPS + Compound508,00090072.3

This is a hypothetical data representation.

Visualizations

experimental_workflow Experimental Workflow for Compound Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound Stock (10 mM in DMSO) Working Working Solutions (Serial Dilutions in Media) Compound->Working Treatment Cell Treatment (24-72 hours) Working->Treatment Cells Cell Seeding (96-well plate) Cells->Treatment Assay Perform Assay (e.g., MTT, Luciferase) Treatment->Assay Readout Data Acquisition (Plate Reader) Assay->Readout Analysis Data Analysis (IC50, % Inhibition) Readout->Analysis signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ...signaling cascade... IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces Compound 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one Compound->IKK inhibits?

References

Application Notes and Protocols: 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one as a key intermediate in the synthesis of viloxazine, a selective norepinephrine reuptake inhibitor. The following sections detail the synthetic pathway, experimental protocols, and relevant pharmacological context.

Overview of Synthetic Pathway

The synthesis of viloxazine from this compound involves a multi-step process. The intermediate itself is synthesized from 1,2-dichloro-4-nitrobenzene through a series of reactions including amination, reduction, and cyclization. The subsequent conversion of the intermediate to viloxazine is a critical step in the overall manufacturing process.

G cluster_intermediate Synthesis of Intermediate cluster_final_drug Synthesis of Viloxazine A 1,2-dichloro-4-nitrobenzene B 2-amino-1-chloro-4-nitrobenzene A->B Amination C 2-amino-1-chloro-4-nitrophenoxyacetic acid ethyl ester B->C Etherification D This compound C->D Reductive Cyclization E This compound F Viloxazine E->F Alkylation

Caption: Synthetic pathway from starting material to Viloxazine.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the key intermediate from 2-amino-1-chloro-4-nitrophenoxyacetic acid ethyl ester.

Materials:

  • 2-amino-1-chloro-4-nitrophenoxyacetic acid ethyl ester

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Dissolve 2-amino-1-chloro-4-nitrophenoxyacetic acid ethyl ester in ethanol in the reaction vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas.

  • Heat the mixture to the desired temperature and maintain under stirring for the required reaction time.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis of Viloxazine from this compound

This protocol describes the alkylation of the intermediate to form viloxazine.

Materials:

  • This compound

  • 2-ethoxyethyl bromide (or a similar alkylating agent)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., DMF or acetonitrile)

  • Reaction vessel

Procedure:

  • Suspend this compound and the base in the chosen solvent in the reaction vessel.

  • Add the alkylating agent to the suspension.

  • Heat the reaction mixture to the appropriate temperature and stir for the necessary duration.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude viloxazine by an appropriate method such as column chromatography or recrystallization.

Quantitative Data

ParameterSynthesis of IntermediateSynthesis of Viloxazine
Reaction Yield Typically high, often exceeding 80-90% under optimized conditions.Yields can vary based on the specific alkylating agent and conditions used, but are generally good.
Purity High purity (>98%) is achievable with standard purification methods.Pharmaceutical grade purity (>99%) is required and achievable through careful purification.
Reaction Conditions Temperature: 50-80 °C (Hydrogenation)Temperature: 80-120 °C (Alkylation)
Pressure: 1-10 atm H₂ (Hydrogenation)Base: K₂CO₃, NaH, or other suitable bases
Catalyst: 5-10% Pd/CSolvent: DMF, Acetonitrile, or other polar aprotic solvents

Pharmacological Context: Viloxazine's Mechanism of Action

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI). It functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is believed to be the primary mechanism behind its therapeutic effects in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors NE_synapse->NET Reuptake NE_synapse->Receptor Binding Viloxazine Viloxazine Viloxazine->NET Inhibition

Caption: Viloxazine's mechanism of action at the synapse.

Application Notes and Protocols: Derivatization of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a versatile scaffold for the development of novel bioactive compounds. The protocols detailed below outline methods for synthesizing libraries of derivatives and evaluating their potential as anticancer, antimicrobial, and anticonvulsant agents.

Introduction

The 1,4-benzoxazin-3-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of an amino group at the 7-position of the this compound scaffold offers a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This document details protocols for the N-acylation and N-sulfonylation of this core structure and subsequent bioassays to screen for anticancer, antimicrobial, and anticonvulsant activities.

Derivatization Strategies

The primary amino group at the 7-position is amenable to a variety of chemical transformations. Two common and effective derivatization strategies are N-acylation and N-sulfonylation. These reactions are generally high-yielding and can be performed with a wide range of commercially available or readily synthesized acyl chlorides and sulfonyl chlorides, enabling the generation of diverse chemical libraries.

Experimental Workflow for Derivatization and Bioassay

G cluster_synthesis Synthesis cluster_bioassay Bioassays cluster_analysis Data Analysis start 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one derivatization N-Acylation or N-Sulfonylation start->derivatization reagents Acyl Chlorides or Sulfonyl Chlorides reagents->derivatization purification Purification (Crystallization/Chromatography) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticonvulsant Anticonvulsant Screening (MES Test) characterization->anticonvulsant data_analysis SAR Analysis and Lead Identification cytotoxicity->data_analysis antimicrobial->data_analysis anticonvulsant->data_analysis

Figure 1: Experimental workflow for derivatization and bioassays.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of 7-acylamino-6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add pyridine or TEA (1.2 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of 7-sulfonamido-6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Add the desired sulfonyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture on a water bath for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure sulfonamide derivative.[3]

Bioassay Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The quantitative data from the bioassays should be summarized in tables for easy comparison and SAR analysis.

Table 1: Anticancer Activity of 7-Acylamino-6-chloro-1,4-benzoxazin-3-one Derivatives

Compound IDR Group (Acyl)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1a BenzoylDataDataData
1b 4-ChlorobenzoylDataDataData
1c 4-MethoxybenzoylDataDataData
Doxorubicin (Positive Control)DataDataData

Table 2: Antimicrobial Activity of 7-Sulfonamido-6-chloro-1,4-benzoxazin-3-one Derivatives

Compound IDR Group (Sulfonyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a BenzenesulfonylDataDataData
2b p-ToluenesulfonylDataDataData
2c 4-NitrobenzenesulfonylDataDataData
Ciprofloxacin (Positive Control)DataDataN/A
Fluconazole (Positive Control)N/AN/AData

Potential Signaling Pathways

The biological activities of this compound derivatives may be mediated through various signaling pathways.

c-Myc Signaling Pathway in Cancer

The c-Myc proto-oncogene is a key regulator of cell proliferation, growth, and apoptosis.[5] Its overexpression is implicated in many human cancers. Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the G-quadruplex structure in the c-Myc promoter, leading to the downregulation of c-Myc expression.[6]

G cluster_pathway c-Myc Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade (e.g., RAS-MAPK) Receptor->Signal cMyc_gene c-Myc Gene Signal->cMyc_gene cMyc_promoter c-Myc Promoter (G-Quadruplex) cMyc_promoter->cMyc_gene Benzoxazinone Derivatives cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein CellCycle Cell Cycle Progression cMyc_protein->CellCycle Apoptosis Apoptosis Inhibition cMyc_protein->Apoptosis G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGFR->Dimerization Benzoxazinone Derivatives PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation G cluster_moa Potential Anticonvulsant Mechanisms Na_Channel Voltage-Gated Na+ Channel Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Inhibition Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Reduced_Excitability Inhibition GABA_Receptor GABA-A Receptor GABA_Receptor->Reduced_Excitability Potentiation Derivatives Benzoxazinone Derivatives Derivatives->Na_Channel Derivatives->Ca_Channel Derivatives->GABA_Receptor

References

Application Notes and Protocols for Efficacy Testing of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to evaluate the efficacy of the novel compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one as a potential therapeutic agent. The protocols detailed below outline a systematic approach, beginning with broad in vitro screening to establish cytotoxic activity and progressing to more focused mechanistic studies and in vivo validation.

Introduction

The 1,4-benzoxazin-3(4H)-one scaffold is present in a variety of biologically active compounds, with derivatives showing promise as antifungal, herbicidal, and anticancer agents.[1][2] This document outlines a preclinical experimental design to rigorously assess the therapeutic potential of this compound, hereafter referred to as Compound X. The proposed workflow is designed to determine its cytotoxic efficacy, elucidate its mechanism of action, and provide foundational data for further preclinical development.[3][4]

In Vitro Efficacy Evaluation

The initial phase of testing involves a series of in vitro assays to determine the compound's activity against cancer cell lines.[5]

Cell Viability and Cytotoxicity Assays

The first step is to determine the concentration-dependent effect of Compound X on the viability of a panel of cancer cell lines. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Experimental Protocol: MTT Assay [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: IC50 Values of Compound X

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
PC-3 (Prostate)
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), caspase activity and DNA fragmentation assays can be performed.[10][11]

Experimental Protocol: Caspase-3/7 Activity Assay [11]

  • Cell Treatment: Seed and treat cells with Compound X at concentrations around the determined IC50 value for 24 and 48 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Experimental Protocol: TUNEL Assay [12]

  • Cell Preparation: Grow and treat cells on glass coverslips with Compound X.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence in the nucleus indicates DNA fragmentation, a hallmark of apoptosis.

Data Presentation: Apoptosis Induction by Compound X

Cell LineFold Increase in Caspase-3/7 Activity (vs. Control)Percentage of TUNEL-Positive Cells (vs. Control)
MCF-7
HCT116
Cell Cycle Analysis

To investigate if Compound X affects cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining is performed.[13][14][15][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [17]

  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect of Compound X on Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
Compound X (24h)
Compound X (48h)

Mechanistic Studies: Signaling Pathway Analysis

Based on the results from the in vitro assays, further experiments can be designed to probe the molecular mechanism of action. Western blotting is a key technique to analyze changes in protein expression in relevant signaling pathways.[18][19][20][21]

Experimental Protocol: Western Blot Analysis [18]

  • Protein Extraction: Treat cells with Compound X, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cyclin D1, p53), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Modulation of Signaling Proteins by Compound X

Target ProteinFold Change in Expression (Compound X vs. Control)
Bcl-2 (Anti-apoptotic)
Bax (Pro-apoptotic)
Cleaved PARP
Cyclin D1
p21

In Vivo Efficacy Evaluation

To assess the therapeutic efficacy of Compound X in a living organism, a human tumor xenograft model in immunocompromised mice is a standard preclinical model.[22][23][24][25][26]

Experimental Protocol: Xenograft Tumor Growth Study [22]

  • Tumor Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[23]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups.

  • Compound Administration: Administer Compound X (at various doses) and a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy of Compound X

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlN/A
Compound X (Dose 1)
Compound X (Dose 2)
Positive Control

Visualizations

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation viability Cell Viability Assays (MTT/MTS) apoptosis Apoptosis Assays (Caspase, TUNEL) viability->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Confirm Apoptotic Mechanism western_blot Western Blot Analysis (Signaling Pathways) cell_cycle->western_blot Investigate Molecular Targets xenograft Xenograft Model (Tumor Growth Inhibition) western_blot->xenograft Validate in Animal Model

Caption: Overall experimental workflow for evaluating the efficacy of Compound X.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CompoundX Compound X Bax Bax (Pro-apoptotic) CompoundX->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by Compound X.

Cell_Cycle_Regulation CompoundX Compound X p53 p53 CompoundX->p53 Activates p21 p21 p53->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CellCycleArrest Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest G1_S_Transition->CellCycleArrest

Caption: Potential mechanism of Compound X-induced cell cycle arrest at the G1/S checkpoint.

References

Application Notes and Protocols for High-Throughput Screening of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays for the evaluation of benzoxazinone derivatives. Detailed protocols for key experimental assays are provided to facilitate the discovery and development of novel therapeutic agents based on the benzoxazinone scaffold. The information is tailored for professionals in drug discovery and related fields.

Introduction to Benzoxazinone Derivatives

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3] The benzoxazinone core is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets. High-throughput screening of benzoxazinone libraries is a critical step in identifying lead compounds for further development.

Data Presentation: In Vitro Activity of Benzoxazinone Derivatives

The following tables summarize the quantitative data from various screening assays of benzoxazinone derivatives against different biological targets.

Table 1: Cytotoxicity of Benzoxazinone Derivatives in Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound C3 KATOIII (Gastric Cancer)Proliferation84.76 (GI50)[4]
SNU-5 (Gastric Cancer)Proliferation48.26 (GI50)[4]
Derivative 7 HepG2 (Liver Cancer)Antiproliferative< 10[5]
MCF-7 (Breast Cancer)Antiproliferative< 10[5]
HCT-29 (Colon Cancer)Antiproliferative< 10[5]
Derivative 15 HepG2 (Liver Cancer)Antiproliferative< 10[5]
MCF-7 (Breast Cancer)Antiproliferative< 10[5]
HCT-29 (Colon Cancer)Antiproliferative< 10[5]
Compound 5b MCF-7 (Breast Cancer)Cytotoxicity17.08 µg/mL[6]
HeLa (Cervical Cancer)Cytotoxicity15.38 µg/mL[6]
Compound 3a A549 (Lung Cancer)Cytotoxicity5.988[7]
Compound 11o Capan-1 (Pancreatic Cancer)Anticancer1.4[8]

Table 2: Enzyme Inhibitory Activity of Benzoxazinone Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
Compound C3 EGFRKinase Activity37.24[4]
HER2Kinase Activity45.83[4]
Series 1-18 α-ChymotrypsinProtease Activity6,500 - 341,100[9]
Compound 7f EGFRKinase Activity59.24[8]
Compound 7d EGFRKinase Activity70.3[8]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified EGFR/HER2 Signaling Pathway

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR/HER1 Ligand->EGFR Dimer Heterodimer (EGFR-HER2) EGFR->Dimer HER2 HER2 HER2->Dimer P_Dimer Activated Dimer (P) Dimer->P_Dimer Autophosphorylation PI3K PI3K P_Dimer->PI3K RAS RAS P_Dimer->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazinone Benzoxazinone Inhibitor Benzoxazinone->P_Dimer Inhibition

Caption: EGFR/HER2 signaling cascade and point of inhibition.

Diagram 2: c-Myc G-Quadruplex Stabilization Workflow

cMyc_G4_Workflow cluster_promoter c-Myc Promoter cluster_transcription Transcription G_rich G-rich Sequence (NHE III1) G4 G-Quadruplex (Folded) G_rich->G4 Folding cMyc_mRNA c-Myc mRNA G_rich->cMyc_mRNA Transcription (Active) RNA_Pol RNA Polymerase II G4->RNA_Pol Blocks Binding Repression Transcriptional Repression G4->Repression Transcription_Factors Transcription Factors Transcription_Factors->G_rich RNA_Pol->G_rich Benzoxazinone Benzoxazinone Derivative Benzoxazinone->G4 Stabilization

Caption: Benzoxazinone-mediated stabilization of c-Myc G-quadruplex.

Diagram 3: General HTS Workflow for Benzoxazinone Derivatives

HTS_Workflow start Start: Benzoxazinone Compound Library primary_screen Primary HTS (e.g., Cell Viability Assay) Single Concentration start->primary_screen data_analysis1 Data Analysis: Calculate Z'-factor, Identify Primary Hits primary_screen->data_analysis1 hit_confirmation Hit Confirmation & Dose-Response data_analysis1->hit_confirmation Primary Hits data_analysis2 Data Analysis: Determine IC50/GI50 hit_confirmation->data_analysis2 secondary_assay Secondary/Orthogonal Assays (e.g., Kinase or G4 Assay) data_analysis2->secondary_assay Confirmed Hits sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening cascade for benzoxazinones.

Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity/Antiproliferative HTS Assay (MTT Assay)

This protocol is designed for screening a library of benzoxazinone derivatives for their effects on cancer cell viability in a 384-well format.

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Benzoxazinone derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

2. Assay Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a daughter plate by diluting the benzoxazinone stock solutions in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include negative controls (vehicle, e.g., 0.5% DMSO in medium) and positive controls (a known cytotoxic agent, e.g., doxorubicin).

    • Remove the plates from the incubator and add 10 µL of the compound dilutions to the respective wells.

    • Return the plates to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 50 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

    • The blank contains medium only.

  • Determine Z'-Factor for Assay Quality:

    • Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

  • Dose-Response and IC50 Calculation:

    • For confirmed hits, perform a serial dilution to generate dose-response curves.

    • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.

Protocol 2: Biochemical Kinase Inhibition HTS Assay (e.g., for EGFR/HER2)

This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening benzoxazinone derivatives as kinase inhibitors.

1. Materials and Reagents:

  • Recombinant human EGFR or HER2 kinase

  • Kinase reaction buffer

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop solution (e.g., EDTA)

  • Benzoxazinone derivative library (in DMSO)

  • Low-volume 384-well black plates

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm)

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a solution of kinase in kinase reaction buffer.

    • Prepare a solution of ATP and biotinylated peptide substrate in the reaction buffer.

  • Compound and Enzyme Addition:

    • Dispense a small volume (e.g., 20-50 nL) of benzoxazinone derivatives from the library into the assay plate wells. Include positive (known inhibitor) and negative (DMSO) controls.

    • Add the kinase solution to all wells.

  • Initiation of Kinase Reaction:

    • Add the ATP/substrate solution to all wells to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and Detection:

    • Add the stop solution containing the detection reagents (Eu-labeled antibody and SA-APC) to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • TR-FRET Measurement:

    • Read the plate on a TR-FRET-compatible plate reader.

3. Data Analysis:

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission_665nm / Emission_615nm) * 10,000

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Ratio_sample - Ratio_background) / (Ratio_no_inhibitor - Ratio_background)] * 100

  • Determine Z'-Factor and IC50:

    • Calculate the Z'-factor using the no-inhibitor and positive control wells.

    • For active compounds, generate dose-response curves and calculate IC50 values.

Protocol 3: G-Quadruplex Stabilization Assay (FRET-Based)

This protocol is for screening benzoxazinone derivatives for their ability to stabilize the c-Myc promoter G-quadruplex.

1. Materials and Reagents:

  • FRET-labeled oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence (e.g., FAM at 5' end, TAMRA at 3' end)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Benzoxazinone derivative library (in DMSO)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument with a thermal melting curve function

2. Assay Procedure:

  • Oligonucleotide Annealing:

    • Dilute the FRET-labeled oligonucleotide in the assay buffer.

    • Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to promote G-quadruplex formation.

  • Compound Addition:

    • In a PCR plate, add the annealed oligonucleotide solution to each well.

    • Add the benzoxazinone derivatives at various concentrations. Include a no-ligand control.

  • FRET Melting Analysis:

    • Place the plate in a real-time PCR instrument.

    • Perform a thermal melt experiment by gradually increasing the temperature from room temperature to 95°C, while continuously monitoring the fluorescence of the donor fluorophore (FAM).

3. Data Analysis:

  • Determine Melting Temperature (Tm):

    • The Tm is the temperature at which 50% of the G-quadruplex structures are unfolded. This is identified as the peak of the first derivative of the melting curve.

  • Calculate ΔTm:

    • ΔTm = Tm (with compound) - Tm (without compound)

    • A positive ΔTm indicates that the compound stabilizes the G-quadruplex structure.

  • Identify Hits:

    • Compounds that induce a significant increase in Tm (e.g., ΔTm > 2°C) are considered hits. Dose-response experiments can be performed to determine the concentration-dependent stabilization effect.

References

Application Notes and Protocols for the Development of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of analogs of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry. The protocols outlined below are intended to serve as a foundational resource for researchers aiming to explore the therapeutic utility of this compound class.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, anticonvulsant, and anti-inflammatory properties. The specific analog, this compound (CAS 40401-45-4), presents a unique substitution pattern that is ripe for exploration and derivatization to develop novel therapeutic agents. These notes will detail the synthetic pathways to access this core and its analogs, protocols for biological screening, and a summary of known quantitative activity data to guide future drug development efforts.

Data Presentation: Quantitative Biological Activity of Benzoxazinone Analogs

The following table summarizes the antifungal activity of a series of 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives, providing a baseline for structure-activity relationship (SAR) studies. These compounds, which feature an acylhydrazone moiety, have been evaluated for their efficacy against various plant pathogenic fungi.[1][2][3]

Compound IDR Group (at N-4)Target FungusEC50 (µg/mL)[1][2][3]
5o 2-chlorobenzylidenehydrazocarbonylmethylGibberella zeae23.17[1][2][3]
5p 3-chlorobenzylidenehydrazocarbonylmethylCapsicum wilt26.76[1][2]
5q 4-chlorobenzylidenehydrazocarbonylmethylPellicularia sasakii26.66[1][2][3]
5s 4-fluorobenzylidenehydrazocarbonylmethylPhytophthora infestans15.37[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for analogous compounds.

Step 1: Nitration of 2,4-dichloroaniline

  • To a stirred solution of 2,4-dichloroaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-5°C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice, and collect the precipitated 2,4-dichloro-5-nitroaniline by filtration.

  • Wash the solid with cold water until the washings are neutral and then dry.

Step 2: Synthesis of 2-(2-chloro-4-nitro-5-aminophenyl)oxy)acetic acid

  • In a suitable solvent such as DMF, dissolve 2,4-dichloro-5-nitroaniline and an excess of glycolic acid.

  • Add a strong base, such as sodium hydride, portion-wise at 0°C.

  • Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-((2-chloro-4-nitro-5-aminophenyl)oxy)acetic acid.

Step 3: Reductive Cyclization to form this compound

  • Dissolve the product from Step 2 in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride, and heat the mixture to reflux. The reduction of the nitro group is followed by spontaneous intramolecular cyclization.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N-4 Substituted Acylhydrazone Analogs

This protocol describes the synthesis of acylhydrazone derivatives at the N-4 position of the benzoxazinone core, based on a reported procedure for similar compounds.[1]

Step 1: N-Alkylation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of 6-chloro-2H-1,4-benzoxazin-3(4H)-one in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add ethyl chloroacetate and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to yield ethyl 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.

Step 2: Hydrazinolysis

  • Dissolve the product from Step 1 in ethanol.

  • Add an excess of hydrazine hydrate and reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide by filtration.

Step 3: Condensation with Aldehydes

  • To a solution of the acetohydrazide from Step 2 in ethanol, add a catalytic amount of glacial acetic acid.

  • Add the desired substituted aromatic aldehyde and reflux the mixture for a few hours.

  • Upon cooling, the acylhydrazone product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 3: In Vitro Antifungal Assay

This protocol outlines a general method for evaluating the antifungal activity of the synthesized analogs.[1]

  • Culture Preparation : Grow the selected fungal strains on potato dextrose agar (PDA) plates at 25-28°C for 3-5 days.

  • Compound Preparation : Prepare stock solutions of the test compounds in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

  • Mycelial Growth Inhibition Assay :

    • Incorporate the test compounds at various concentrations into molten PDA medium.

    • Pour the mixture into Petri dishes and allow to solidify.

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture in the center of each plate.

    • Use a plate containing DMSO without any compound as a negative control and a commercial fungicide as a positive control.

    • Incubate the plates at 25-28°C.

  • Data Analysis :

    • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.

Visualizations

Logical Relationship for Analog Development

The following diagram illustrates the logical progression from the core molecule to the development and testing of its analogs.

logical_workflow Core This compound Analogs Synthesis of Analogs (e.g., N-4 substitution) Core->Analogs Derivatization Screening Biological Screening (e.g., Antifungal Assay) Analogs->Screening Testing SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis Lead Lead Compound Identification SAR->Lead Optimization experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2,4-dichloroaniline) Core_Synth Synthesis of Core Benzoxazinone Start->Core_Synth Analog_Synth Synthesis of Analogs Core_Synth->Analog_Synth Purification Purification & Characterization (NMR, MS, etc.) Analog_Synth->Purification Assay Antifungal Assay Purification->Assay Testing of Pure Compounds Data_Collection Data Collection (Mycelial Growth Inhibition) Assay->Data_Collection EC50 EC50 Determination Data_Collection->EC50 signaling_pathway cluster_pathway Drug Benzoxazinone Analog Target Key Fungal Enzyme (e.g., Chitin Synthase) Drug->Target Pathway Cell Wall Biosynthesis Pathway Target->Pathway Catalyzes Inhibition Inhibition Growth Fungal Cell Growth & Proliferation Pathway->Growth Leads to Inhibition->Pathway

References

Application Notes and Protocols: 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a substituted benzoxazinone that serves as a valuable scaffold in medicinal chemistry. The benzoxazine core is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] This application note details the use of this compound as a key intermediate in the synthesis of novel therapeutic agents and summarizes the biological activities of its derivatives, including quantitative data and experimental protocols.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules with a range of biological activities. The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Agents

Derivatives of the closely related 7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one have been synthesized and evaluated for their anticancer properties. These compounds have been shown to induce DNA damage in tumor cells, leading to cell death.[4]

A series of novel compounds were synthesized by coupling 7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one with 3-ethynylbenzoic acid, followed by a click chemistry reaction with various azides. Several of these derivatives exhibited significant inhibitory activity against Huh-7 liver cancer cells.[4]

Quantitative Data: Anticancer Activity of 7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives [4]

Compound IDModification at 7-amino positionTarget Cell LineIC50 (µM)
c53-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamidoHuh-728.48
c143-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamidoHuh-732.60
c163-(1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)benzamidoHuh-731.87
c183-(1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)benzamidoHuh-719.05
Anticonvulsant Agents

Research into 7-substituted-2H-1,4-benzoxazin-3(4H)-ones has revealed their potential as anticonvulsant agents. A study on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones demonstrated their efficacy in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs.[5]

Quantitative Data: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives [5]

Compound IDR-group on benzylaminoED50 (mg/kg) in MES test
4aH41.5
4b4-F31.7
4c4-Cl38.6
4d4-CH345.2
Antifungal Agents

The 6-chloro-1,4-benzoxazin-3-one skeleton is a key feature in a series of potent antifungal agents. By introducing an acylhydrazone moiety, researchers have developed compounds with significant activity against various phytopathogenic fungi.[2]

Quantitative Data: Antifungal Activity of 6-chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives [2]

Compound IDTarget FungiEC50 (µg/mL)
5oGibberella zeae23.17
5pCapsicum wilt26.76
5qPellicularia sasakii26.66
5sPhytophthora infestans15.37

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is based on established methods for analogous compounds, particularly the synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the herbicide flumioxazin.[3]

Step 1: Nitration of 3,4-dichloronitrobenzene

  • React 3,4-dichloronitrobenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a second nitro group, yielding 1,2-dichloro-4,5-dinitrobenzene.

Step 2: Nucleophilic Aromatic Substitution

  • React 1,2-dichloro-4,5-dinitrobenzene with a protected hydroxyacetic acid derivative (e.g., ethyl glycolate) in the presence of a base to substitute one of the chloro groups.

Step 3: Reduction of Nitro Groups

  • The two nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Step 4: Cyclization

  • The resulting intermediate, containing both an amino group and an ester, will undergo intramolecular cyclization upon heating to form the lactam ring of the benzoxazinone. This step also involves the reduction of the second nitro group to an amine.

Synthesis of this compound A 3,4-Dichloronitrobenzene B 1,2-Dichloro-4,5-dinitrobenzene A->B Nitration (HNO3, H2SO4) C Ethyl 2-((2-chloro-4,5-dinitrophenyl)oxy)acetate B->C Nucleophilic Substitution (Ethyl glycolate, Base) D This compound C->D Reduction & Cyclization (H2, Pd/C or Fe/HCl) Synthesis of Anticancer Derivatives A 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one B N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-3-ethynylbenzamide A->B Amide Coupling C Final Triazole Derivative B->C Click Chemistry Reagent1 3-Ethynylbenzoic acid, HATU, DIPEA Reagent1->B Reagent2 Benzyl azide, CuSO4, NaAsc Reagent2->C DNA Damage Pathway Drug Benzoxazinone-Triazole Derivative Intercalation DNA Intercalation Drug->Intercalation DNA Cancer Cell DNA DNA->Intercalation ReplicationBlock Replication Block Intercalation->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of benzoxazinone derivatives. The methodologies described cover both in vitro and in vivo assays, allowing for a thorough assessment from initial screening to preclinical evaluation.

Introduction to Benzoxazinones and Inflammation

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases. Key mediators of inflammation include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2) that synthesize prostaglandins, and signaling pathways such as NF-κB and MAPK.[3][4][5][6] Benzoxazinones have been investigated for their ability to modulate these inflammatory pathways.

In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening of benzoxazinone derivatives to determine their potential anti-inflammatory activity and mechanism of action.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Test benzoxazinone compounds

    • Positive control (e.g., Celecoxib)

    • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test benzoxazinone compounds and the positive control in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, heme, and the diluted test compounds or controls.

    • Add the COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundCOX-2 IC50 (µM)Selectivity Index (SI) vs. COX-1Reference
Benzoxazine Derivative 3e0.57186.8[4]
Benzoxazine Derivative 3f0.68242.4[4]
Benzoxazine Derivative 3r0.72210.5[4]
Benzoxazine Derivative 3s0.61223.1[4]
Celecoxib (Control)0.30>303[4]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay assesses the ability of benzoxazinones to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

    • Treat the cells with various concentrations of the test benzoxazinone compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite.

    • Determine the percentage of inhibition of NO production and the IC50 value for each compound.

Data Presentation:

CompoundNO Production Inhibition IC50 (µM)Reference
Benzimidazol-2-one Derivative FR0382511.7 (enzyme assay)[7]
Isoquinolinedione Derivative FR0384708.8 (enzyme assay)[7]
Quinazolonedione Derivative FR1918631.9 (enzyme assay)[7]
Aminoguanidine (Control)2.1 (enzyme assay)[7]
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Principle: This assay measures the ability of benzoxazinone derivatives to inhibit the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated immune cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Use a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test benzoxazinone compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations in the supernatant according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production and the IC50 values.

Data Presentation:

TNF-α Inhibition

CompoundTNF-α Inhibition IC50 (µM)Reference
Compound 132.5 ± 4.5[6]
Compound 26.5 ± 0.8[6]
Compound 327.4 ± 1.7[6]
Pentoxifylline (Control)340.6 ± 7.54[6]

IL-6 Inhibition

CompoundIL-6 Inhibition IC50 (µM)Reference
Benzoxazolone Derivative 3i- (Superior to Celecoxib)[8]
Benzoxazolone Derivative 3j- (Superior to Celecoxib)[8]
Benzoxazolone Derivative 3l- (Equivalent to Celecoxib)[8]
Benzoxazole Derivative 3e3.51 (µg/mL)[5]
Benzoxazole Derivative 3a8.99 (µg/mL)[5]
Madindolin A (Control)8.70 (µg/mL)[5]

In Vivo Anti-inflammatory Assay

In vivo models are crucial for evaluating the efficacy of promising benzoxazinone candidates in a whole-organism system.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.[9]

Experimental Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)

    • Test Groups (different doses of the benzoxazinone compound)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema in control - Mean edema in treated group) / Mean edema in control] x 100

Data Presentation:

CompoundDose (mg/kg)Time (h)% Inhibition of Paw EdemaReference
Benzoxazinone Derivative 3d20462.61[9][10]
Benzoxazolinone-thiadiazole 1f-365.83[11]
Benzoxazolinone-thiadiazole 1f-532.50[11]
Indomethacin (Control)104~68-94[9][12]

Signaling Pathways and Experimental Workflows

Inflammation_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TNFR TNFR/IL-1R Cytokines->TNFR MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB TNFR->MAPK TNFR->NFkB Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression COX2 COX-2 Expression Gene_Expression->COX2 iNOS iNOS Expression Gene_Expression->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_selection Lead Identification Synthesis Synthesize Benzoxazinone Derivatives COX2_Assay COX-2 Inhibition Assay Synthesis->COX2_Assay NO_Assay Nitric Oxide (NO) Inhibition Assay Synthesis->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay COX2_Assay->Cytokine_Assay NO_Assay->Cytokine_Assay Lead_Selection Select Lead Compounds for In Vivo Studies Cytokine_Assay->Lead_Selection

In_Vivo_Workflow cluster_preparation Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion Animal_Acclimatization Animal Acclimatization and Grouping Dosing Administer Test Compound/ Control Animal_Acclimatization->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Edema Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis Conclusion Evaluate In Vivo Anti-inflammatory Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for 1,4-Benzoxazin-3-one Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the antifungal properties of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is not available in the public domain. The following application notes and protocols are based on research conducted on the broader class of 1,4-benzoxazin-3-one derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the antifungal potential of this chemical scaffold.

Application Notes: The Antifungal Potential of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core structure has emerged as a promising scaffold in the design of novel antifungal agents.[1] Research into various derivatives has demonstrated a range of activities against clinically relevant and phytopathogenic fungi. These compounds are of interest due to their synthetic accessibility and the potential for a mechanism of action that may circumvent existing antifungal resistance.

Key Highlights:

  • Broad-Spectrum Activity: Derivatives of 1,4-benzoxazin-3-one have shown inhibitory effects against a variety of fungal species, including important plant pathogens like Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt.[2][3]

  • Structure-Activity Relationship (SAR): Studies indicate that substitutions on the benzoxazinone ring and the nature of linked moieties, such as acylhydrazones, significantly influence the antifungal potency. For instance, the presence of a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton has been associated with enhanced antifungal activity in some derivatives.[2][3]

  • Potential Mechanism of Action: Some 1,4-benzoxazine derivatives have been designed as analogues of ketoconazole, suggesting a potential mechanism of action involving the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[4][5] Specifically, they may target the enzyme lanosterol 14α-demethylase (CYP51).[4]

Quantitative Data Summary

The following table summarizes the reported antifungal activity (EC50 values) of selected 1,4-benzoxazin-3-one derivatives from a study by Chenghao et al.[2][3][6][7]

CompoundFungal SpeciesEC50 (µg/mL)
5l Gibberella zeae20.06
5o Gibberella zeae23.17
5q Pellicularia sasakii26.66
5r Phytophthora infestans15.37
5p Capsicum wilt26.76
Hymexazol (Control) Gibberella zeae40.51
Hymexazol (Control) Pellicularia sasakii32.77
Hymexazol (Control) Phytophthora infestans18.35
Carbendazim (Control) Phytophthora infestans34.41
Hymexazol (Control) Capsicum wilt>50

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Rate Method

This protocol is adapted for testing the efficacy of compounds against phytopathogenic fungi that grow as mycelia.[2][3]

Objective: To determine the inhibitory effect of a test compound on the radial growth of a fungal mycelium.

Materials:

  • Fungal isolates

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (9 cm diameter)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antifungal (e.g., hymexazol, carbendazim)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 45-50°C.

    • Add the test compound from a stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent concentration (e.g., DMSO) is consistent across all plates and does not exceed a level that affects fungal growth (typically ≤1%).

    • Prepare control plates containing only the solvent (negative control) and a known antifungal (positive control).

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, use a sterile 5 mm cork borer to cut a mycelial plug from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

    • The percentage of mycelial growth inhibition can be calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where:

      • dc is the average diameter of the fungal colony in the negative control.

      • dt is the average diameter of the fungal colony in the treatment plate.

    • To determine the EC50 value, test a range of compound concentrations and use a suitable statistical method (e.g., probit analysis) to calculate the concentration that causes 50% inhibition of growth.

MycelialGrowthAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium add_compound Add Test Compound to Molten PDA prep_media->add_compound pour_plates Pour Amended PDA into Petri Dishes add_compound->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Mycelial Growth Rate Assay Workflow
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (for Yeasts)

This protocol is based on the CLSI M27 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of compounds against yeast species like Candida albicans.[8][9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a yeast.

Materials:

  • Yeast isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Test compound stock solution (e.g., in DMSO).

  • Positive control antifungal (e.g., fluconazole).

  • Spectrophotometer or hemocytometer.

  • Incubator (35°C).

  • Microplate reader (optional).

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the test compound at twice the highest desired final concentration to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a microplate reader to measure optical density (e.g., at 530 nm). The MIC endpoint is often defined as the concentration that produces an ~50% reduction in turbidity compared to the control.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment & Analysis prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Yeast Suspension dilute_inoculum->inoculate_plate serial_dilution Perform 2-fold Serial Dilution of Compound serial_dilution->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC Visually or Spectrophotometrically incubate->read_mic

Broth Microdilution Assay Workflow
Ergosterol Biosynthesis Inhibition Assay

This protocol provides a general method to assess if a compound inhibits the ergosterol biosynthesis pathway by analyzing the sterol composition of treated fungal cells.

Objective: To quantify the reduction in ergosterol and the accumulation of sterol intermediates in fungal cells after treatment with a test compound.

Materials:

  • Yeast cells (e.g., Candida albicans)

  • Growth medium (e.g., Sabouraud Dextrose Broth)

  • Test compound and positive control (e.g., ketoconazole)

  • Alcoholic potassium hydroxide (25% KOH in 50% ethanol)

  • n-heptane

  • Sterile water

  • Vortex mixer

  • Heating block or water bath (80°C)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Cell Culture and Treatment:

    • Grow a culture of yeast to the mid-logarithmic phase.

    • Inoculate fresh media with the yeast culture to a starting OD600 of ~0.1.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control and a positive control (ketoconazole).

    • Incubate for a defined period (e.g., 16 hours) at 30°C with shaking.

  • Sterol Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 1 mL of alcoholic KOH to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate at 80°C for 1 hour to saponify the cellular lipids.

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the n-heptane layer.

    • Carefully transfer the upper n-heptane layer to a new tube.

  • Spectrophotometric Analysis:

    • Evaporate the n-heptane to dryness (e.g., under a stream of nitrogen or in a fume hood).

    • Resuspend the dried sterols in a known volume of ethanol.

    • Scan the absorbance of the sample from 240 nm to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic four-peaked curve with peaks at approximately 271, 282, and 295 nm and a shoulder at 262 nm. The accumulation of intermediates, such as those caused by CYP51 inhibition, will alter this spectrum, often showing a loss of the characteristic ergosterol peaks and an increase in absorbance at other wavelengths.

  • Data Analysis:

    • Calculate the percentage of ergosterol content relative to the no-drug control. A significant reduction in the characteristic ergosterol absorbance peaks indicates inhibition of the pathway.

    • For more detailed analysis, the extracted sterols can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific sterol intermediates that accumulate.

ErgosterolPathway cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediates 14α-methylated sterols Lanosterol->Intermediates CYP51 (Erg11) Depletion Ergosterol Depletion Accumulation Toxic Intermediate Accumulation Ergosterol Ergosterol Intermediates->Ergosterol ... Inhibitor 1,4-Benzoxazin-3-one Derivative Inhibitor->Lanosterol Inhibition Membrane Fungal Cell Membrane Disruption Depletion->Membrane Accumulation->Membrane

Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the key synthetic steps for this compound.

Step 1: Nitration of 6-chloro-2H-1,4-benzoxazin-3(4H)-one

Objective: To synthesize 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Problem Potential Cause(s) Troubleshooting Suggestions
Low to no conversion of starting material 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Poor quality of nitric or sulfuric acid.1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. Maintain the reaction temperature between 0-10 °C during the addition of the nitrating mixture, then allow it to warm to room temperature. 3. Use freshly opened or properly stored acids.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high, leading to dinitration or other side reactions.[1] 2. Incorrect ratio of nitrating agents.1. Carefully control the temperature during the addition of the nitrating mixture. Overheating can lead to the formation of the 6,8-dinitro compound.[1] 2. Use a precise 1:1 molar ratio of nitric acid to the benzoxazinone substrate.
Product degradation 1. Prolonged reaction time at elevated temperatures. 2. Harsh work-up conditions.1. Monitor the reaction progress using TLC. Once the starting material is consumed, proceed with the work-up. 2. Quench the reaction by pouring it onto ice-water and neutralize carefully.
Step 2: Reduction of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Objective: To selectively reduce the nitro group to an amine, yielding this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete reduction 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature or pressure.1. Use fresh palladium on carbon (Pd/C) or Raney Nickel. 2. Increase the molar equivalents of the reducing agent (e.g., SnCl2, Fe). 3. For catalytic hydrogenation, ensure adequate hydrogen pressure and consider increasing the reaction temperature.
Dechlorination (loss of the chloro group) 1. Use of harsh reducing agents. 2. Prolonged reaction times with certain catalysts.1. Avoid overly aggressive reducing conditions. Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[2] 2. Consider using milder reducing agents like iron powder in acetic acid or tin(II) chloride.[2]
Reduction of the lactam carbonyl group 1. Use of non-chemoselective reducing agents like LiAlH4.1. Employ reducing agents known for their chemoselectivity towards nitro groups, such as catalytic hydrogenation or metal/acid systems.[3][4] Lithium aluminum hydride will reduce the lactam and should be avoided.[2]
Difficulty in product isolation 1. The product may be soluble in the aqueous phase after work-up. 2. Formation of metal complexes with the product.1. After reaction completion, adjust the pH to be basic to ensure the amine is in its free base form before extraction with an organic solvent. 2. If using metal-based reducing agents, ensure complete removal of metal salts during work-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway involves a two-step process starting from 6-chloro-2H-1,4-benzoxazin-3(4H)-one. The first step is the nitration of the aromatic ring to introduce a nitro group at the 7-position. The subsequent step is the selective reduction of the nitro group to an amine.

Q2: What are the best conditions for the nitration of 6-chloro-2H-1,4-benzoxazin-3(4H)-one?

The nitration is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, usually between 0-10 °C.[1] This method has been shown to selectively yield the 6-chloro-7-nitro derivative.[1][5]

Q3: How can I avoid the formation of dinitro byproducts during nitration?

The formation of dinitro compounds, such as the 6,8-dinitro derivative, can be minimized by carefully controlling the reaction temperature and using the correct stoichiometry of the nitrating agents.[1] Adding the nitrating mixture slowly while keeping the reaction vessel in an ice bath is crucial.

Q4: Which reducing agent is best for converting the 7-nitro group to a 7-amino group without affecting the chloro substituent?

Several reducing agents can be used, but the key is chemoselectivity. Catalytic hydrogenation using Raney Nickel is a good option as it is less likely to cause dehalogenation compared to palladium on carbon.[2] Alternatively, metal-based reductions using iron powder in acetic acid or tin(II) chloride (SnCl2) are also effective and mild methods for reducing the nitro group in the presence of other reducible functionalities.[2]

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the nitration and reduction steps. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine when the reaction is complete.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
  • In a round-bottom flask, dissolve 6-chloro-2H-1,4-benzoxazin-3(4H)-one in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash it thoroughly with water until the filtrate is neutral, and dry it under vacuum to obtain 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of this compound
  • To a solution of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of Raney Nickel.

  • Place the reaction mixture in a hydrogenation apparatus and purge it with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 6-chloro-2H-1,4-benzoxazin-3(4H)-one 6-chloro-2H-1,4-benzoxazin-3(4H)-one 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one 6-chloro-2H-1,4-benzoxazin-3(4H)-one->6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one Nitration (HNO3, H2SO4) This compound This compound 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one->this compound Reduction (e.g., H2/Raney Ni)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step Start_Nitration Low Yield or Incomplete Reaction Check_Temp Check Temperature Control (0-10 °C) Start_Nitration->Check_Temp Check_Reagents Verify Reagent Quality (Fresh Acids) Start_Nitration->Check_Reagents Check_Ratio Confirm Stoichiometry Start_Nitration->Check_Ratio Start_Reduction Side Product Formation (e.g., Dechlorination) Change_Catalyst Switch to Milder Catalyst (e.g., Raney Ni) Start_Reduction->Change_Catalyst Use_Metal_Acid Use Metal/Acid System (Fe/AcOH or SnCl2) Start_Reduction->Use_Metal_Acid Check_Time Monitor Reaction Time Start_Reduction->Check_Time

Caption: Troubleshooting workflow for key synthesis steps.

References

Technical Support Center: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to obtain this compound?

A1: A frequently employed strategy involves a multi-step synthesis starting from a substituted aminophenol. A plausible route includes the chloroacetylation of an appropriate aminophenol, followed by nitration, intramolecular cyclization to form the benzoxazinone ring, and a final reduction of the nitro group to the desired amine. An alternative approach could start with a pre-nitrated and chlorinated aminophenol derivative.

Q2: Which step is most critical for maximizing the overall yield?

A2: The intramolecular cyclization to form the 1,4-benzoxazin-3(4H)-one ring and the final nitro group reduction are often critical for high yields. Inefficient cyclization can lead to the formation of side products, while the reduction step needs to be selective to avoid unwanted side reactions such as dehalogenation. For a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the cyclization step has been reported with yields as high as 80%.[1]

Q3: What are the recommended methods for the reduction of the nitro group in the penultimate step?

A3: Several methods can be employed for the reduction of the aromatic nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and often high-yielding method.[2] However, with halogenated compounds, there is a risk of dehalogenation. Alternative methods include chemical reduction using metals in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[2][3] The choice of reducing agent may depend on the other functional groups present in the molecule and the desired selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of each synthetic step. By comparing the spots of the reaction mixture with the starting materials and, if available, a standard of the product, you can determine if the reaction is complete. Staining with appropriate reagents or visualization under UV light can aid in the detection of spots.

Q5: What are the common challenges in the purification of the final product?

A5: Purification of the final product, this compound, may present challenges due to the presence of polar functional groups (amino and amide) which can lead to issues with solubility and chromatographic separation. Recrystallization from a suitable solvent system is often a preferred method for obtaining a high-purity product. Column chromatography on silica gel may also be employed, but care should be taken to choose an appropriate eluent system to achieve good separation from any impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low yield in the chloroacetylation step Incomplete reaction of the aminophenol with chloroacetyl chloride.- Ensure the purity of the starting aminophenol. - Optimize the stoichiometry of chloroacetyl chloride; an excess may be required but can also lead to side reactions. - Evaluate different bases (e.g., sodium bicarbonate, triethylamine, potassium carbonate) and solvents (e.g., ethyl acetate, dichloromethane, acetone) to improve reaction kinetics and minimize side product formation.
Inefficient intramolecular cyclization - Steric hindrance or electronic effects of the substituents. - Inappropriate choice of base or solvent. - Reaction temperature is too low.- Screen different bases such as potassium carbonate, sodium hydride, or cesium carbonate. Anhydrous conditions are often crucial.[1] - Use a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of side products during cyclization - Intermolecular reactions leading to dimerization or polymerization. - Ring-opening of the benzoxazinone ring.- Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. - Ensure the reaction is worked up appropriately to prevent hydrolysis of the product, especially if strong bases are used.[4]
Low yield or incomplete reaction in the nitro reduction step - Catalyst poisoning or deactivation (for catalytic hydrogenation). - Insufficient amount of reducing agent (for chemical reduction). - Dehalogenation as a side reaction.- For catalytic hydrogenation, use a fresh, high-quality catalyst. Consider using Raney Nickel, which can sometimes be less prone to causing dehalogenation of chloro-substituents compared to Pd/C.[2] - For chemical reduction, ensure a sufficient molar excess of the metal (e.g., iron, tin, zinc) and acid is used.[3] - Monitor the reaction carefully by TLC to stop it once the starting material is consumed to minimize over-reduction and side reactions.
Difficulty in purifying the final product - Presence of polar impurities or unreacted starting materials. - Poor solubility of the product.- Optimize the recrystallization solvent system. A mixture of solvents may be necessary. - For column chromatography, consider using a polar eluent system, possibly with a small percentage of a modifying solvent like methanol or acetic acid to improve separation. - Acid-base extraction can be a useful technique to separate the basic amino-product from neutral or acidic impurities.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods

Reducing Agent Typical Conditions Advantages Potential Issues Relevant Citations
H₂/Pd/C Hydrogen gas, Palladium on Carbon, solvent (e.g., Ethanol, Ethyl Acetate)Generally high yield and clean reaction.Potential for dehalogenation (loss of chlorine atom).[2]
Fe/AcOH or Fe/HCl Iron powder in acetic acid or hydrochloric acid.Cost-effective and tolerant to many functional groups.Requires workup to remove iron salts. Reaction can be exothermic.[2][3]
SnCl₂·2H₂O Tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate.Mild reducing agent, often used for selective reductions.Stoichiometric amounts of tin salts are produced as waste.[2]
Zn/AcOH or Zn/NH₄Cl Zinc powder in acetic acid or with ammonium chloride.Milder than Fe/acid and can be more selective.Generates zinc salts as byproducts.[2]

Table 2: Conditions for Intramolecular Cyclization to form Benzoxazinone Ring

Starting Material Base Solvent Temperature Yield Citation
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamidePotassium CarbonateAnhydrous DMFReflux80%[1]
N-substituted 2-aminophenolsPotassium CarbonateN,N-dimethylformamideRoom Temp to RefluxModerate to Good[5]
2-aminophenol derivatives(No additional base)Deep Eutectic Solvent (Choline chloride/urea)Room TemperatureGood to Excellent[6]

Experimental Protocols

Proposed Synthesis of 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one (Intermediate)

This protocol is based on the synthesis of a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[1]

  • Starting Material: 2-Amino-4-chloro-5-nitrophenol.

  • Acylation: React 2-amino-4-chloro-5-nitrophenol with chloroacetyl chloride in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent (e.g., ethyl acetate or dichloromethane) at a controlled temperature (e.g., 0-10 °C) to yield N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

  • Cyclization:

    • To a round-bottomed flask, add the N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide intermediate.

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Add an excess of anhydrous potassium carbonate (e.g., 2-3 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one.

    • Purify the crude product by recrystallization or column chromatography.

Protocol for the Reduction of 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on general methods for nitro group reduction.[2][3]

Method A: Catalytic Hydrogenation

  • Dissolve the 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify by recrystallization or column chromatography.

Method B: Chemical Reduction with Iron

  • Suspend the 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one intermediate in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux.

  • Add iron powder portion-wise to the refluxing solution.

  • Continue heating and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the crude product.

  • Purify as needed.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate1 Step 1: Acylation & Nitration cluster_intermediate2 Step 2: Intramolecular Cyclization cluster_final Step 3: Nitro Reduction 2_Amino_4_chlorophenol 2-Amino-4-chlorophenol Intermediate_1 N-(5-chloro-2-hydroxy-4-nitrophenyl) -2-chloroacetamide 2_Amino_4_chlorophenol->Intermediate_1 1. Base 2. Nitrating Agent Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_1 Intermediate_2 7-nitro-6-chloro-2H-1,4- benzoxazin-3(4H)-one Intermediate_1->Intermediate_2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Final_Product 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one Intermediate_2->Final_Product Reducing Agent (e.g., H₂/Pd-C or Fe/AcOH)

Caption: Proposed synthetic workflow for this compound.

TroubleshootingLogic Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeAcylation Optimize Acylation Step: - Base - Solvent - Stoichiometry CheckPurity->OptimizeAcylation If pure ImprovePurification Improve Purification: - Recrystallization - Column Chromatography CheckPurity->ImprovePurification If impure OptimizeCyclization Optimize Cyclization Step: - Base - Solvent - Temperature OptimizeAcylation->OptimizeCyclization OptimizeReduction Optimize Reduction Step: - Reducing Agent - Reaction Time OptimizeCyclization->OptimizeReduction AnalyzeSideProducts Identify Side Products (TLC, NMR, MS) OptimizeReduction->AnalyzeSideProducts AddressSideProducts Mitigate Side Reactions: - High Dilution - Inert Atmosphere - Controlled Temperature AnalyzeSideProducts->AddressSideProducts Side products identified AnalyzeSideProducts->ImprovePurification No major side products

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Product

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can arise from issues at various stages of the synthesis. A probable synthetic route involves the N-acylation of 2-amino-4-chloro-5-nitrophenol with chloroacetyl chloride, followed by intramolecular cyclization and subsequent reduction of the nitro group. Here’s a breakdown of potential issues at each step:

  • N-Acylation Step:

    • Side Reaction - O-Acylation: Competition between the amino and hydroxyl groups for acylation can lead to the formation of an undesired O-acylated product. The amino group is generally more nucleophilic, but under basic conditions, the phenoxide is a potent nucleophile.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Hydrolysis: The presence of water can hydrolyze chloroacetyl chloride, reducing the amount of acylating agent available.

  • Cyclization Step:

    • Incomplete Cyclization: The intermediate N-(2-hydroxy-4-chloro-5-nitrophenyl)acetamide may not fully cyclize to the benzoxazinone ring.

    • Ring Opening: The benzoxazinone ring can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.

  • Nitro Reduction Step:

    • Incomplete Reduction: The nitro group may not be fully reduced to the amine, resulting in the presence of the nitro-intermediate.

    • Side Reaction - Dehalogenation: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), can lead to the undesired removal of the chlorine atom.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Overall Yield acylation Analyze Acylation Step start->acylation cyclization Analyze Cyclization Step start->cyclization reduction Analyze Reduction Step start->reduction o_acylation O-Acylation Side Product Detected? acylation->o_acylation incomplete_acylation Starting Material Present? acylation->incomplete_acylation incomplete_cyclization Intermediate Acetamide Present? cyclization->incomplete_cyclization incomplete_reduction Nitro Intermediate Present? reduction->incomplete_reduction dehalogenation Dehalogenated Product Detected? reduction->dehalogenation solution_o_acylation Use milder base (e.g., NaHCO3) Control temperature o_acylation->solution_o_acylation Yes solution_incomplete_acylation Increase reaction time/temperature Ensure anhydrous conditions incomplete_acylation->solution_incomplete_acylation Yes solution_incomplete_cyclization Increase base strength/temperature for cyclization incomplete_cyclization->solution_incomplete_cyclization Yes solution_incomplete_reduction Increase catalyst loading/reaction time Optimize H2 pressure incomplete_reduction->solution_incomplete_reduction Yes solution_dehalogenation Use alternative reducing agent (e.g., SnCl2, Fe/HCl) dehalogenation->solution_dehalogenation Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Problem 2: Presence of Impurities in the Final Product

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is often linked to the side reactions mentioned previously. Here is a more detailed look at potential impurities and strategies to mitigate them:

  • O-Acylated Isomer: This isomer arises from the acylation of the hydroxyl group of the starting aminophenol.

    • Mitigation: Employing milder basic conditions (e.g., sodium bicarbonate instead of stronger bases) and maintaining a lower reaction temperature during acylation can favor N-acylation.

  • Dehalogenated Product (7-amino-2H-1,4-benzoxazin-3(4H)-one): This is a common side product during the nitro reduction step, especially when using catalytic hydrogenation with Pd/C.

    • Mitigation: To avoid dehalogenation, consider using alternative reducing agents. Tin(II) chloride (SnCl₂) in an acidic medium or iron powder with an acid (e.g., HCl or acetic acid) are effective for nitro group reduction without affecting aryl halides.

  • Dimerization Products: Benzoxazinone intermediates can sometimes undergo self-condensation or dimerization reactions.

    • Mitigation: Maintaining dilute reaction conditions and controlling the temperature can help minimize the formation of dimers.

  • Unreacted Intermediates: The presence of the nitro-intermediate (7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one) or the acylated, uncyclized intermediate indicates incomplete reactions.

    • Mitigation: Ensure sufficient reaction times and appropriate temperatures for each step. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)

StepParameterCondition AYield of Desired Product (%)Major Side Product (%)Condition BYield of Desired Product (%)Major Side Product (%)
Acylation BaseNaHCO₃85O-acylation (5%)K₂CO₃70O-acylation (20%)
Cyclization Temperature60 °C90Uncyclized (8%)100 °C95Uncyclized (3%)
Reduction Reducing AgentH₂/Pd-C80Dehalogenation (15%)SnCl₂/HCl92Dehalogenation (<2%)

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction pathway for the synthesis of this compound?

A1: A plausible synthetic route starts from 2-amino-4-chloro-5-nitrophenol.

reaction_pathway cluster_reagents start 2-Amino-4-chloro- 5-nitrophenol intermediate1 N-(2-hydroxy-4-chloro- 5-nitrophenyl)acetamide start->intermediate1 N-Acylation reagent1 Chloroacetyl chloride (Base) intermediate2 7-Nitro-6-chloro-2H-1,4- benzoxazin-3(4H)-one intermediate1->intermediate2 Cyclization cyclization Intramolecular Cyclization product 7-Amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one intermediate2->product Reduction reduction Nitro Group Reduction

Caption: Proposed reaction pathway for the synthesis.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction at each stage. By spotting the reaction mixture alongside the starting material and, if available, a standard of the expected product, you can observe the consumption of reactants and the formation of products. A change in the spot's retention factor (Rf) indicates a chemical transformation.

Q3: What are the recommended purification methods for the final product?

A3: Purification of the final product, this compound, can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be developed to effectively separate the desired product from any side products.

Experimental Protocols (Illustrative)

The following are illustrative protocols based on general procedures for the synthesis of similar benzoxazinone derivatives.

Protocol 1: Synthesis of 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one (Acylation and Cyclization)

  • To a stirred solution of 2-amino-4-chloro-5-nitrophenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a mild base such as sodium bicarbonate (2-3 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until TLC analysis indicates the completion of the cyclization.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of this compound (Nitro Reduction)

  • Suspend the crude 7-nitro-6-chloro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Technical Support Center: Optimization of Benzoxazinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing benzoxazinones?

A1: The most prevalent starting material for the synthesis of 3,1-benzoxazin-4-ones is anthranilic acid and its derivatives.[1] This is due to the presence of both an amino and a carboxylic acid group, which can readily undergo condensation and nucleophilic reactions.[2][3] Other starting materials can include ortho-functionalized anilines and N-(ortho-bromoaryl)amides.[4][5]

Q2: What are the general reaction conditions for benzoxazinone synthesis?

A2: Reaction conditions are highly dependent on the chosen synthetic route. Temperatures can range from room temperature to reflux conditions.[6] The choice of solvent is critical, with options including toluene, chloroform, ethanol, and even greener options like deep eutectic solvents.[6][7] Reaction times can vary from a few hours to several days.[6] Optimization of these parameters is crucial for achieving high yields and purity.[6]

Q3: How do substituent groups on the starting materials affect the reaction outcome?

A3: The electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly influence reactivity and product stability. For example, electron-withdrawing groups, such as a nitro group (-NO2) on the anthranilic acid, may lead to lower yields.[8] Conversely, the nature of the substituent at the 2-position of the benzoxazinone ring can be modulated to enhance biological activity.[6]

Q4: What are some common catalysts used in benzoxazinone synthesis?

A4: A variety of catalysts can be employed depending on the reaction mechanism. These include:

  • Acid catalysts: Used in reactions of anthranilic acids with ortho esters.[8]

  • Copper catalysts (e.g., CuCl): Utilized in decarboxylative coupling approaches.[8]

  • Palladium catalysts: Employed in carbonylative coupling reactions.[5]

  • Iodine: Can catalyze the condensation/cyclization of anthranilic acids with aryl aldehydes.[8]

  • Enzymes: Lipases like Novozym 435 have been used in biocatalytic routes.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Poor quality of starting materials: Impurities in reactants can inhibit the reaction.Purify starting materials before use (e.g., recrystallization, chromatography).[6]
Suboptimal reaction temperature or time: The reaction may not have reached completion or degradation may have occurred.Systematically vary the reaction temperature and monitor progress by TLC or LC-MS.[6]
Inappropriate solvent: Poor solubility of reactants or intermediates can hinder the reaction.Screen different solvents to improve solubility and reactivity.[6]
Presence of moisture: Water can hydrolyze reactants or intermediates, especially acid chlorides or anhydrides.Ensure all glassware is oven-dried and use anhydrous solvents.[6][10]
Inactive catalyst: The catalyst may have degraded or may not be suitable for the specific transformation.Use a fresh batch of catalyst or consider a different catalyst system. Ensure proper activation if required.[10]
Formation of Multiple Byproducts Side reactions due to high temperatures: Elevated temperatures can promote undesired reaction pathways.Lower the reaction temperature and extend the reaction time.[6]
Incorrect stoichiometry of reactants: An excess of one reactant can lead to the formation of side products.Carefully control the stoichiometry and the rate of addition of reagents.[6]
Undesired reactivity of functional groups: Other functional groups in the molecule may react under the chosen conditions.Use protecting groups for sensitive functionalities.[6]
Difficulty in Product Purification Product instability: The benzoxazinone product may be susceptible to hydrolysis, especially during aqueous work-up or chromatography on silica gel.Minimize exposure to water and consider using a less acidic purification method (e.g., neutral alumina chromatography). The hydrolytic decomposition of products during silica gel column chromatography has been noted as a cause for diminished yields.[8]
Co-elution with impurities: Byproducts or starting materials may have similar polarity to the desired product.Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can also be an effective purification method.
Product loss during work-up: The product may be soluble in the aqueous phase during extraction.Adjust the pH of the aqueous layer to suppress ionization of the product and perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3,1-(4H)-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride

This method is a classical approach to synthesizing 2-substituted benzoxazinones.[1]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Anhydrous sodium acetate (optional, can act as a catalyst)[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Aryl-3,1-benzoxazin-4-one from Anthranilic Acid and Acid Chlorides

This protocol is suitable for introducing a variety of aryl groups at the 2-position.[1]

Materials:

  • Anthranilic acid

  • Aryl acid chloride (2 equivalents)

  • Pyridine (as solvent and base)

Procedure:

  • Dissolve anthranilic acid in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add two equivalents of the aryl acid chloride to the cooled solution with stirring. The first equivalent acylates the amino group, and the second forms a mixed anhydride with the carboxylic acid.[1]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing a mixture of ethyl acetate and water.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Biocatalytic Decarboxylative Michael Addition. [9]

EntrySolventTemperature (°C)Enzyme Loading (mg)Water (µl)Time (h)Yield (%)
1DMSOr.t.102024n.r.
2DMFr.t.102024n.r.
3THFr.t.10202410
4DCMr.t.10202415
5Toluener.t.10202420
6Dioxaner.t.10202425
7MeCNr.t.10202430
8MeCN4010202455
9MeCN4020202465
10MeCN4030202470
11MeCN4030402490
12MeCN5030402482

Reaction conditions: 1,4-benzoxazinone (0.2 mmol), chalcone (0.2 mmol), solvent (2 ml). r.t. = room temperature, n.r. = no reaction. Isolated yields.

Visualizations

Troubleshooting_Low_Yield start Problem: Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify Starting Materials purity_ok->purify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp_time Action: Optimize Temperature & Time conditions_ok->optimize_temp_time No check_solvent Evaluate Solvent conditions_ok->check_solvent Yes optimize_temp_time->check_conditions solvent_ok Solvent Appropriate? check_solvent->solvent_ok screen_solvents Action: Screen Different Solvents solvent_ok->screen_solvents No check_moisture Assess for Moisture Contamination solvent_ok->check_moisture Yes screen_solvents->check_solvent moisture_present Moisture Present? check_moisture->moisture_present use_anhydrous Action: Use Anhydrous Conditions moisture_present->use_anhydrous Yes check_catalyst Verify Catalyst Activity moisture_present->check_catalyst No use_anhydrous->check_moisture catalyst_active Catalyst Active? check_catalyst->catalyst_active replace_catalyst Action: Use Fresh/Different Catalyst catalyst_active->replace_catalyst No solution Yield Improved catalyst_active->solution Yes replace_catalyst->check_catalyst

Caption: Troubleshooting decision tree for low yield in benzoxazinone synthesis.

Experimental_Workflow_Acid_Chloride start Start: Materials Preparation dissolve 1. Dissolve Anthranilic Acid in Pyridine start->dissolve cool 2. Cool Mixture in Ice Bath dissolve->cool add_reagent 3. Add Aryl Acid Chloride Dropwise cool->add_reagent react 4. Stir at Room Temperature (Monitor by TLC) add_reagent->react workup 5. Aqueous Work-up (EtOAc/Water) react->workup wash 6. Wash Organic Layer (HCl, NaHCO3, Brine) workup->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify product End: Pure Benzoxazinone purify->product

Caption: Experimental workflow for synthesis from anthranilic acid and acid chloride.

References

Technical Support Center: Chromatography Troubleshooting for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: I am seeing no product eluting from the column. What are the possible causes and solutions?

A1: This issue can arise from several factors related to the compound's interaction with the stationary phase or its stability.

  • Possible Cause 1: Irreversible Adsorption to the Stationary Phase. The basic amino group on your compound can interact strongly with acidic silica gel, leading to irreversible binding.

    • Solution:

      • Normal Phase Chromatography: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%) to neutralize the acidic sites on the silica gel.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like amino or cyano columns.[1][2]

  • Possible Cause 2: Product Degradation on the Column. Some complex molecules can be unstable on stationary phases like silica gel.[1]

    • Solution:

      • Minimize the time the compound is on the column by using a faster flow rate or a steeper solvent gradient.

      • Consider a different purification technique like recrystallization if chromatography proves to be too harsh.[1]

  • Possible Cause 3: Insufficient Elution Strength of the Mobile Phase. The solvent system may not be strong enough to elute the compound.

    • Solution:

      • Normal Phase: Increase the polarity of the mobile phase by increasing the concentration of the polar solvent (e.g., methanol in dichloromethane).

      • Reversed Phase: Decrease the polarity of the mobile phase by increasing the concentration of the organic modifier (e.g., acetonitrile or methanol in water).

Peak Shape Problems

Q2: My product peak is tailing significantly. How can I improve the peak shape?

A2: Peak tailing for a basic compound like this compound is often due to interactions with the stationary phase.

  • Possible Cause: Interaction with Acidic Silanols (in Silica-Based Columns). The primary amine in your compound can interact with acidic silanol groups on the surface of silica gel, causing tailing.

    • Solution:

      • Normal Phase: Add a basic modifier such as triethylamine (0.1-1%) or a small amount of ammonium hydroxide to your mobile phase to saturate the acidic sites.

      • Reversed Phase: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.1%). This will protonate the amine, improving its solubility in the polar mobile phase and minimizing interactions with residual silanols. The use of an aqueous solution of formic acid can increase ionization and the mass spectrometer signal intensity.[3]

Purity and Separation Issues

Q3: My product is co-eluting with an impurity. What strategies can I use to improve separation?

A3: Co-elution occurs when the compound of interest and an impurity have similar affinities for the stationary phase under the current conditions.

  • Possible Cause: Insufficient Selectivity of the Chromatographic System.

    • Solution:

      • Change the Mobile Phase Composition:

        • Normal Phase: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, consider dichloromethane/methanol.

        • Reversed Phase: Switch the organic modifier (e.g., from methanol to acetonitrile or vice versa).

      • Change the Stationary Phase:

        • If using a standard silica column, consider a bonded phase like a cyano (CN) or amino (NH2) column, which offers different selectivity.[2][4]

        • For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.[5]

      • Optimize the Gradient: If using a gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

Low Recovery

Q4: I am experiencing low recovery of my compound after purification. What could be the reason?

A4: Low recovery can be due to irreversible adsorption, degradation, or precipitation.

  • Possible Cause 1: Irreversible Adsorption. (See Q1)

  • Possible Cause 2: Product Degradation. (See Q1)

  • Possible Cause 3: Sample Precipitation on the Column. This can happen if the sample is not fully dissolved in the mobile phase or if it precipitates when it comes into contact with the column.

    • Solution:

      • Ensure the crude sample is completely dissolved before loading it onto the column.

      • Load the sample in a solvent that is as weak as or weaker than the initial mobile phase.

      • Reduce the amount of sample loaded onto the column.

Summary of Chromatographic Conditions

The following table provides suggested starting conditions for the purification of this compound. These should be optimized for your specific sample and purity requirements.

ParameterNormal Phase ChromatographyReversed-Phase ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Silica Gel, Alumina, Amino, CyanoC18, C8Bare Silica, Amide, Zwitterionic
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolWater/Acetonitrile, Water/MethanolAcetonitrile/Water
Additives/Modifiers Triethylamine (0.1-1%), AmmoniaFormic Acid (0.1%), TFA (0.1%), Ammonium FormateAmmonium Formate, Ammonium Acetate
Typical Gradient Increasing polarity (e.g., 0-20% Methanol in DCM)Decreasing polarity (e.g., 95-5% Water in Acetonitrile)Increasing polarity (e.g., 95-40% Acetonitrile in Water)[6]

Detailed Experimental Protocols

Protocol 1: Normal Phase Chromatography (Starting Point)
  • Column: Prepare a silica gel column packed with an appropriate solvent system (e.g., 98:2 dichloromethane:methanol).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 98:2 dichloromethane:methanol). Gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor by TLC or LC-MS.

  • Troubleshooting: If peak tailing is observed, add 0.1% triethylamine to the mobile phase.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Starting Point)
  • Column: Use a C18 analytical or preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Sample Preparation: Dissolve the sample in a small volume of the initial mobile phase or a compatible solvent like methanol.

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 20-30 minutes).

  • Detection: Monitor the elution using a UV detector at an appropriate wavelength.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and logical relationships for troubleshooting the purification of this compound.

TroubleshootingWorkflow start Start Purification issue Identify Problem start->issue no_elution No Product Elution issue->no_elution No Peaks peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing Bad Peaks co_elution Co-elution with Impurity issue->co_elution Impure Product low_recovery Low Recovery issue->low_recovery Low Yield solution1 Check Mobile Phase Strength Add Basic Modifier (NP) Change Stationary Phase no_elution->solution1 solution2 Add Modifier to Mobile Phase (Acid for RP, Base for NP) peak_tailing->solution2 solution3 Change Solvent System Change Stationary Phase Optimize Gradient co_elution->solution3 solution4 Check for Degradation Ensure Full Solubilization Reduce Sample Load low_recovery->solution4 end Successful Purification solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common issues in chromatography.

ChromatographySelection compound This compound (Polar, Basic) decision Select Chromatography Mode compound->decision np Normal Phase (NP) decision->np Non-polar mobile phase rp Reversed Phase (RP) decision->rp Polar mobile phase hilic HILIC decision->hilic High organic mobile phase np_details Good for less polar impurities Use basic modifier (e.g., TEA) np->np_details rp_details Good for polar impurities Use acidic modifier (e.g., Formic Acid) rp->rp_details hilic_details Alternative for highly polar compounds Good for MS compatibility hilic->hilic_details

Caption: A decision-making diagram for selecting a suitable chromatography mode.

References

Technical Support Center: Stability of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in solution. All recommendations are based on established principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. The molecule contains several functional groups susceptible to degradation, such as an aromatic amine, a lactam within the benzoxazinone ring, and a chloro-substituent on the aromatic ring.

Q2: To which conditions is the benzoxazinone ring system particularly sensitive?

A2: The 1,4-benzoxazin-3(4H)-one core contains a lactam (a cyclic amide) which can be susceptible to hydrolysis under both acidic and basic conditions.[1][2] This can lead to the opening of the heterocyclic ring, forming a substituted 2-aminophenol derivative. The rate of hydrolysis is dependent on pH and temperature.

Q3: How might the aromatic amine and chloro groups influence the stability of the molecule?

A3: Aromatic amines are known to be susceptible to oxidation, which can be accelerated by light, temperature, and the presence of oxidizing agents.[3][4][5] This can lead to the formation of colored degradation products. The chloro-substituent can also be a site for photolytic degradation, potentially leading to dehalogenation or other reactions upon exposure to UV light.[6][7][8]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study is an experiment that subjects the compound to harsh conditions (e.g., high/low pH, high temperature, intense light, and oxidation) to accelerate its degradation.[9][10][11] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method (like HPLC) that can separate the parent compound from its degradants.[12][13]

Q5: What are the expected degradation products of this compound under forced degradation conditions?

A5: While specific degradation products need to be confirmed experimentally, potential degradation pathways include:

  • Hydrolysis: Opening of the lactam ring to form the corresponding amino acid derivative.

  • Oxidation: Oxidation of the aromatic amine to form nitroso, nitro, or polymeric species.

  • Photolysis: Potential dechlorination or other rearrangements of the aromatic ring.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution During Storage

Possible Causes:

  • Inappropriate pH: The solution pH may be too acidic or basic, leading to rapid hydrolysis of the lactam ring.

  • Light Exposure: The solution may be exposed to ambient or UV light, causing photolytic degradation.

  • Oxidative Stress: Dissolved oxygen or contaminating oxidizing agents in the solvent could be degrading the compound.

  • High Temperature: Elevated storage temperatures can accelerate hydrolysis and oxidation.

Troubleshooting Steps:

  • pH Adjustment: Prepare solutions in a buffered system within a neutral pH range (e.g., pH 6-8) and assess stability.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the solution, ensuring it does not interfere with downstream analysis.

  • Temperature Control: Store solutions at recommended temperatures (e.g., 2-8 °C or -20 °C) and avoid repeated freeze-thaw cycles.

Issue 2: Appearance of New Peaks in HPLC Analysis of Stored Solutions

Possible Causes:

  • Degradation: The new peaks are likely degradation products of this compound.

  • Solvent Impurities: Impurities in the solvent may be reacting with the compound or being detected by the analytical method.

  • Contamination: Contamination from glassware or other sources.

Troubleshooting Steps:

  • Characterize New Peaks: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks to help elucidate their structure and confirm if they are related to the parent compound.

  • Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to see if the same new peaks are generated. This can help in identifying the degradation pathway.

  • Solvent Blank: Inject a sample of the solvent used to prepare the solution to check for interfering peaks.

  • Control Sample: Prepare a fresh solution of the compound and analyze it immediately to serve as a baseline.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][13]

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
Photolytic Degradation Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and a UV energy of 200 watt-hours/m².

3. Sample Analysis:

  • At the end of the stress period, dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with a control sample (unstressed compound), using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector and a data acquisition system.

2. Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation for HPLC:

  • Dilute the sample from the forced degradation study with the mobile phase to a final concentration of approximately 50 µg/mL.[14][15]

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute Sample for Analysis neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Data Analysis: - Identify Degradants - Determine Degradation Pathway - Assess Mass Balance hplc->data G cluster_degradation Hypothetical Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_prod Ring-Opened Product (Substituted Aminophenol) hydrolysis->hydrolysis_prod Lactam Cleavage oxidation_prod Oxidized Products (e.g., N-oxide, quinone-imine) oxidation->oxidation_prod Amine Oxidation photolysis_prod Photodegradants (e.g., Dechlorinated species) photolysis->photolysis_prod C-Cl Bond Cleavage

References

overcoming poor solubility of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous solutions?

A1: The solubility of a compound is influenced by its molecular structure. This compound possesses a benzoxazine core, which is largely hydrophobic. While it has an amino group that can be hydrophilic, the overall structure has limited aqueous solubility, a common challenge for many organic molecules in drug discovery.

Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?

A2: A systematic approach is recommended. Start with simple and common laboratory techniques such as using co-solvents or adjusting the pH of your buffer. If these methods are not sufficient, more advanced techniques like the use of cyclodextrins or creating a nanosuspension can be explored.

Q3: Can I use DMSO to dissolve the compound? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for dissolving poorly soluble compounds for in vitro assays.[1] You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer. However, it is crucial to keep the final concentration of DMSO in the assay low (typically <1%, and ideally <0.1%) as it can be toxic to cells and may interfere with enzyme activity or other biological interactions.[2]

Q4: How does pH adjustment affect the solubility of this compound?

A4: The presence of an amino group in the structure of this compound makes its solubility pH-dependent.[3][4] In acidic conditions (lower pH), the amino group can become protonated, forming a more soluble salt. Therefore, preparing your stock solution or assay buffer at a lower pH may enhance its solubility. However, you must ensure the chosen pH is compatible with your specific assay and does not affect the biological target.[5]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.

This is a common issue when the aqueous buffer cannot solubilize the compound at the desired final concentration.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Introduce a Co-solvent step1->step2 Still Precipitates end Solubility Achieved step1->end Soluble step3 Adjust Buffer pH step2->step3 Still Precipitates step2->end Soluble step4 Use Cyclodextrins step3->step4 Still Precipitates step3->end Soluble step4->end Soluble

A workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Decrease Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay.

  • Introduce a Co-solvent: If decreasing the concentration is not feasible, consider adding a water-miscible organic solvent to your aqueous buffer.[6][7][8]

  • Adjust Buffer pH: Given the presence of an amino group, lowering the pH of the buffer can increase solubility.[3][4]

  • Utilize Cyclodextrins: If the above methods fail, cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent solubility.[9][10][11][12]

Issue 2: Inconsistent assay results due to suspected poor solubility.

Poor solubility can lead to variable concentrations of the active compound, resulting in poor data reproducibility.

Troubleshooting Steps:

  • Visual Inspection: Before running the assay, visually inspect your prepared solutions for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.

  • Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of your compound under the specific assay conditions.

  • Optimize Solubilization Method: Based on the solubility assessment, systematically test different solubilization methods as outlined in the workflow above.

  • Consider Nanosuspensions: For more challenging cases, creating a nanosuspension can significantly improve the dissolution rate and apparent solubility of the compound.[13][14][15][16]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To determine the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring absorbance or light scattering

Method:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, prepare a serial dilution of the co-solvent (e.g., Ethanol, Propylene glycol) in the aqueous buffer, with final co-solvent concentrations ranging from 1% to 20% (v/v).

  • Add the compound stock solution to each well to achieve a constant final compound concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A lower absorbance indicates better solubility.

  • Visually inspect each well for precipitation.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To assess the solubility of this compound at different pH values.

Materials:

  • This compound

  • DMSO

  • A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers)

  • 96-well plate

  • Plate reader

Method:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add each of the different pH buffers.

  • Add the compound stock solution to each well to a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity by absorbance reading (e.g., at 600 nm).

  • The pH at which the lowest turbidity is observed is the pH of highest solubility.

Protocol 3: Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound using cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (pH 7.4)

  • DMSO

Method:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Prepare a high-concentration slurry of the compound in each of the cyclodextrin solutions.

  • Shake the slurries at room temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

Solvent SystemCompound Concentration (µM)Observation
PBS, pH 7.410Precipitate
PBS, pH 5.010Clear Solution
PBS, pH 7.4 + 5% Ethanol10Clear Solution
PBS, pH 7.4 + 2% HP-β-CD50Clear Solution
100% DMSO10,000Clear Solution

Signaling Pathways and Workflows

cluster_0 Solubility Enhancement Strategy A Poorly Soluble Compound B pH Adjustment (Acidic) A->B C Co-solvent Addition (e.g., Ethanol) A->C D Cyclodextrin Complexation A->D E Nanosuspension Formation A->E F Soluble Compound in Assay Buffer B->F C->F D->F E->F

Strategies for enhancing compound solubility.

References

refining analytical methods for detecting 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for developing an HPLC-UV method for this compound?

A1: For initial HPLC-UV method development, begin with a reversed-phase C18 column and a gradient elution using acetonitrile and water (with 0.1% formic acid). Start with a broad gradient to determine the approximate elution time. The UV detection wavelength can be initially set based on the UV absorbance maxima of the compound, which should be determined by a UV scan. A good starting point would be to monitor multiple wavelengths, such as 254 nm and 280 nm.

Q2: I am observing no peak or a very small peak for my compound. What are the potential causes?

A2: Several factors could lead to a missing or small peak. First, verify the proper preparation and concentration of your sample and standard solutions. Ensure the compound is soluble in the mobile phase. Check the injection volume and ensure the autosampler is functioning correctly. On the instrument side, confirm that the detector is on and the correct wavelength is selected. It's also possible the compound is strongly retained on the column; in this case, a stronger mobile phase or a different column chemistry may be needed.

Q3: My peak shape is poor (e.g., fronting, tailing, or broad). How can I improve it?

A3: Poor peak shape can be due to several reasons. Tailing peaks often suggest secondary interactions with the stationary phase; adding a small amount of an acidic modifier like formic or trifluoroacetic acid to the mobile phase can help. Fronting peaks might indicate column overload, so try injecting a lower concentration. Broad peaks can be a sign of a degraded column, a void in the column packing, or a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.

Q4: How can I confirm the identity of the peak corresponding to this compound?

A4: The most definitive way to confirm peak identity is by using mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the eluting compound, which can be compared to the theoretical mass of your target molecule. For this compound, you would look for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
No Peak Detected Sample degradationPrepare fresh samples and standards.
Incorrect injectionVerify autosampler operation and injection volume.
Compound not elutingUse a stronger mobile phase or a different column.
Poor Peak Shape Column overloadDilute the sample and inject a smaller volume.
Secondary interactionsAdd 0.1% formic acid to the mobile phase.
Column degradationReplace the column with a new one.
Inconsistent Retention Times Fluctuating pump pressurePurge the pump and check for leaks.
Changes in mobile phasePrepare fresh mobile phase daily.
Temperature fluctuationsUse a column oven to maintain a stable temperature.
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionizationOptimize MS source parameters (e.g., capillary voltage, gas flow).
Ion suppressionDilute the sample; check for matrix effects.
In-source fragmentationReduce the fragmentor or cone voltage.
No Mass Signal Incorrect mass rangeEnsure the scan range includes the target m/z.
MS detector issueCheck detector voltage and ensure the MS is properly tuned.
Compound not ionizingTry a different ionization mode (e.g., ESI negative).
High Background Noise Contaminated mobile phaseUse high-purity solvents and additives.
Leaks in the systemCheck all fittings for tightness.
Dirty ion sourceClean the ion source components according to the manufacturer's instructions.

Experimental Protocols

General HPLC-UV Method Development
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

General LC-MS Method Development
  • LC System: Use the HPLC parameters described above.

  • Mass Spectrometer: Electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode to detect [M+H]⁺.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Fragmentor Voltage: Start at 70 V and optimize as needed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Confirmation cluster_data Data Analysis prep_sample Prepare Sample and Standards hplc_method Develop HPLC-UV Method prep_sample->hplc_method run_hplc Run HPLC-UV Analysis hplc_method->run_hplc lcms_method Develop LC-MS Method run_hplc->lcms_method run_lcms Run LC-MS Analysis lcms_method->run_lcms confirm_id Confirm Peak Identity run_lcms->confirm_id analyze_data Analyze and Quantify confirm_id->analyze_data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak Peak-Related Issues cluster_solutions Potential Solutions start Analytical Issue Observed no_peak No Peak or Low Intensity start->no_peak bad_shape Poor Peak Shape start->bad_shape inconsistent_rt Inconsistent Retention Time start->inconsistent_rt check_sample Verify Sample Prep & Concentration no_peak->check_sample check_instrument Verify Instrument Parameters no_peak->check_instrument optimize_mobile Optimize Mobile Phase bad_shape->optimize_mobile check_column Check/Replace Column bad_shape->check_column inconsistent_rt->optimize_mobile inconsistent_rt->check_instrument

Caption: Troubleshooting logic for common analytical issues.

Technical Support Center: Purification of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesized this compound has low purity after the initial synthesis. What are the recommended general purification strategies?

A1: For the purification of this compound, the two primary methods are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities. Often, a combination of both methods yields the highest purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Column chromatography is a powerful technique for separating the target compound from a complex mixture of impurities based on their differential adsorption to a stationary phase.[1][2]

Q2: I am observing an oiling out phenomenon during the recrystallization of my compound. How can I resolve this?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[3] Here are several strategies to prevent this:

  • Reduce Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the mixture to ensure the compound is fully dissolved before cooling.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling often promotes oil formation.[3]

  • Seed Crystals: If a small amount of the pure solid is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[3]

  • Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can facilitate crystal formation.[3]

Q3: What are the best solvent systems for the recrystallization of this compound?

A3: The ideal recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures. For aromatic amines and benzoxazinone structures, common solvents to screen include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Acetonitrile

  • Mixtures of the above with water or non-polar solvents like hexanes.

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q4: My compound is difficult to crystallize. Are there any chemical modifications that can aid in purification?

A4: Yes, for amine-containing compounds, conversion to a salt can significantly improve crystallization properties.[4][5] You can attempt to form the hydrochloride or sulfate salt by treating a solution of your compound with the corresponding acid. The resulting salt is often more crystalline and can be more easily purified by recrystallization.[5] The free base can then be regenerated by neutralization.

Q5: What are the recommended conditions for purifying this compound by column chromatography?

A5: Column chromatography is highly effective for purifying benzoxazinone derivatives.[6] Here are the key parameters to consider:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity. Alumina can also be used.[7]

  • Mobile Phase (Eluent): A gradient of a non-polar solvent and a polar solvent is typically used. A common starting point is a mixture of hexanes and ethyl acetate.[6] The polarity of the eluent is gradually increased to elute compounds with higher polarity. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation before running the column.[1]

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Yield RangeKey Considerations
Single Recrystallization95-98%70-90%Dependent on initial purity and solubility profile.
Multiple Recrystallizations>99%50-80%Higher purity is achieved at the cost of lower yield.
Column Chromatography98-99.5%60-85%Effective for complex mixtures; can be time and solvent intensive.[8]
Recrystallization followed by Column Chromatography>99.5%40-70%Often provides the highest purity product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC system to separate the components of the crude mixture. A good solvent system will result in the target compound having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the mobile phase as the separation progresses.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude Synthesized Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check2 Purity_Check1->Column_Chromatography Purity < 99% Pure_Product High Purity Product Purity_Check1->Pure_Product Purity > 99% Purity_Check2->Pure_Product Combine Pure Fractions Impure_Fraction Impure Fractions Purity_Check2->Impure_Fraction Collect Impure Fractions

Caption: A typical workflow for the purification of a synthesized organic compound.

Troubleshooting_Crystallization Start Attempting Recrystallization Oiling_Out Does the compound 'oil out'? Start->Oiling_Out Slow_Cooling Slow down the cooling rate Oiling_Out->Slow_Cooling Yes No_Crystals Do crystals form upon cooling? Oiling_Out->No_Crystals No Add_Solvent Add more hot solvent Slow_Cooling->Add_Solvent Use_Seed_Crystal Use a seed crystal Add_Solvent->Use_Seed_Crystal Use_Seed_Crystal->No_Crystals Successful_Crystallization Successful Crystallization No_Crystals->Successful_Crystallization Yes Change_Solvent Try a different solvent or solvent mixture No_Crystals->Change_Solvent No Form_Salt Convert to a salt (e.g., HCl salt) Change_Solvent->Form_Salt Form_Salt->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

avoiding degradation of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on avoiding the degradation of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one during storage. It includes troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of the compound (e.g., turning brown) Oxidation of the amino group or other parts of the molecule. This can be accelerated by exposure to air (oxygen) and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark place. Ensure the storage container is tightly sealed.
Changes in solubility or physical appearance Degradation into less soluble byproducts or uptake of moisture. The benzoxazinone ring can be susceptible to hydrolysis.Store in a desiccator or a controlled low-humidity environment. Ensure the compound is completely dry before sealing the container for long-term storage.[1]
Inconsistent experimental results Partial degradation of the compound, leading to lower effective concentration and potential interference from degradation products.Always use freshly prepared solutions. If the stock solution is to be stored, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Perform a purity check (e.g., via HPLC) before use if the stock has been stored for an extended period.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of the compound. Benzoxazinone structures can undergo hydrolysis, particularly at non-neutral pH.[2]Investigate potential degradation pathways such as hydrolysis of the lactam ring or oxidation. Ensure storage conditions are optimized (see FAQs below). Consider performing a forced degradation study to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] One supplier suggests storage in a "cool drum".[3] For maximal protection against degradation, consider the following:

  • Temperature: Store at low temperatures, such as 2-8°C. For very long-term storage, -20°C is recommended.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere like argon or nitrogen.

  • Light: Protect from light by using amber glass vials or storing the container in a light-blocking box.

  • Humidity: Store in a desiccator to minimize moisture, which can lead to hydrolysis.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. If you must store solutions:

  • Solvent: Use a dry, aprotic solvent if compatible with your experimental design.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil.

Q3: What are the likely degradation pathways for this compound?

  • Hydrolysis: The lactam ring in the benzoxazinone structure can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[2]

  • Oxidation: The electron-rich aromatic ring and the amino group can be prone to oxidation, especially when exposed to air and light. This can often lead to discoloration.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Below is a diagram illustrating a hypothetical degradation pathway.

A 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one B Hydrolysis Product (Ring-Opened) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (e.g., Quinone-imine) A->C O₂ / Light D Further Degradation Products B->D C->D

Hypothetical degradation pathways.

Q4: How can I check for degradation of my compound?

The most common method to assess the purity and detect degradation of benzoxazinone derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[4] A decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks are indicative of degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol is adapted from methods used for related benzoxazinoid compounds and can be used as a starting point for method development.[2][4]

  • Instrumentation:

    • HPLC system with a DAD or UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 1% acetic acid.

    • Solvent B: Methanol or acetonitrile with 0.1% formic acid or 1% acetic acid.

  • Gradient Elution:

    • A typical gradient could be:

      • 0-2 min: 30% B

      • 2-20 min: Linear gradient from 30% to 100% B

      • 20-25 min: 100% B

      • 25-30 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

The workflow for conducting a stability study is outlined below.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Perform Initial HPLC Analysis (Time = 0) A->B C1 Condition 1: -20°C, Dark B->C1 C2 Condition 2: 4°C, Dark B->C2 C3 Condition 3: Room Temp, Light B->C3 C4 Condition 4: Room Temp, Dark B->C4 D Analyze Samples at Time Points (e.g., 1, 7, 30 days) C1->D C2->D C3->D C4->D E Compare Peak Areas and Purity D->E

Workflow for a chemical stability study.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and Related Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and other substituted benzoxazinone derivatives. While specific experimental data for this compound is limited in publicly available research, this document compiles and compares data from studies on structurally related benzoxazinones to infer its potential activity profile. The benzoxazinone scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Anticancer Activity

Benzoxazinone derivatives have been extensively investigated for their potential as anticancer agents.[1][4] Structure-activity relationship (SAR) studies suggest that the substitution pattern on the benzoxazinone core plays a crucial role in determining the cytotoxic efficacy. A study on 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated inhibitory activity against a panel of human cancer cell lines.[6][7][8] Another key finding is that the presence of a free amino group on the benzoxazinone scaffold is a common feature among derivatives with significant antiproliferative activity.[9] This suggests that the 7-amino group in this compound may contribute positively to its potential anticancer effects.

The proposed mechanism for the anticancer activity of some benzoxazinone derivatives involves the induction of DNA damage and apoptosis in cancer cells.[7] Certain derivatives have also been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[10]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a selection of benzoxazinone derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
14b 6-amino-2H-benzo[b][1][5]oxazin-3(4H)-one derivative with a 1,2,3-triazole substituentA549 (Lung)7.59 ± 0.31[8]
14c 6-amino-2H-benzo[b][1][5]oxazin-3(4H)-one derivative with a 1,2,3-triazole substituentA549 (Lung)18.52 ± 0.59[8]
c5 7-amino-2H-benzo[b][1][5]oxazin-3(4H)-one derivative with a 1,2,3-triazole substituentHuh-7 (Liver)28.48[7]
c18 7-amino-2H-benzo[b][1][5]oxazin-3(4H)-one derivative with a 1,2,3-triazole substituentHuh-7 (Liver)19.05[7]
Derivative 7 Benzoxazinone derivative with a free amino groupHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10[9]
Derivative 15 Benzoxazinone derivative with a free amino groupHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10[9]

Anti-inflammatory Activity

The benzoxazinone scaffold has also been explored for its anti-inflammatory properties. Studies have shown that derivatives of 2H-1,4-benzoxazin-3(4H)-one can exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, certain derivatives have been found to reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells.[11][12] This is achieved, in part, through the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation.[11][12]

Furthermore, hybrid molecules incorporating benzoxazinone with nonsteroidal anti-inflammatory drugs (NSAIDs) have demonstrated significant anti-inflammatory activity in vivo.[13][14]

Comparative Anti-inflammatory Activity Data

The table below presents the anti-inflammatory activity of selected benzoxazinone derivatives.

Compound IDStructureAssayActivityReference
e2 2H-1,4-benzoxazin-3(4H)-one derivative with a 1,2,3-triazole moietyLPS-induced NO production in BV-2 cellsSignificant reduction[11][12]
e16 2H-1,4-benzoxazin-3(4H)-one derivative with a 1,2,3-triazole moietyLPS-induced NO production in BV-2 cellsSignificant reduction[11][12]
e20 2H-1,4-benzoxazin-3(4H)-one derivative with a 1,2,3-triazole moietyLPS-induced NO production in BV-2 cellsSignificant reduction[11][12]
3d Benzoxazinone-diclofenac hybridRat paw edema inhibition62.61%[13][14]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, Huh-7, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzoxazinone derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines a method to evaluate the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the benzoxazinone derivatives for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Visualizations

Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Benzoxazinone Benzoxazinone Derivative DNA Nuclear DNA Benzoxazinone->DNA Intercalation cMyc c-Myc G-quadruplex Benzoxazinone->cMyc Stabilization ROS Reactive Oxygen Species (ROS) Benzoxazinone->ROS Induction Caspases Caspase Activation DNA->Caspases DNA Damage Apoptosis Apoptosis cMyc->Apoptosis Downregulation of c-Myc Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed anticancer mechanism of benzoxazinone derivatives.

Experimental Workflow

experimental_workflow cluster_workflow Anticancer Screening Workflow start Start synthesis Synthesize Benzoxazinone Derivatives start->synthesis treatment Treat Cells with Compounds synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment assay Perform Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Analyze Data & Calculate IC50 assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar end Identify Lead Compounds sar->end

References

A Comparative Guide to the Structure-Activity Relationship of 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on and related to the 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one core. Due to a lack of publicly available systematic studies on the requested core structure, this guide draws comparisons from closely related 6-chloro-benzoxazinone and benzoxazine analogs to infer potential SAR trends.

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various 6-chloro-benzoxazinone and related derivatives. These compounds, while not exact analogs of the 7-amino-6-chloro core, provide valuable insights into the impact of substitutions on the benzoxazine ring system.

Table 1: Cytotoxic Activity of 6-Chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxide Derivatives

This series of compounds, which features a 6-chloro-benzoxazine moiety, was evaluated for its cancer cell growth-inhibitory properties. The data highlights the importance of the substituent at the 3-position of the benzodithiazine ring and the substituent on the phenylamino group for cytotoxic potency.[2][3]

Compound IDR¹ (on phenylimino)R² (at 3-position)LCLC-103H IC₅₀ (µM)MCF-7 IC₅₀ (µM)
11 H4-Methylpiperazino1.600.61
12 Cl4-Methylpiperazino0.490.53
16 H4-(2-Pyridyl)piperazino>10014
19 H4-(2-Hydroxyethyl)piperazino1.200.82
21 HMorpholino1.500.98
22 ClMorpholino0.890.70

Data extracted from literature.[2][3]

Key SAR Observations (Cytotoxicity):

  • A chloro substituent at the R¹ position (para-position of the phenylimino ring) generally enhances cytotoxic activity (compare compound 12 to 11 and 22 to 21 ).[2][3]

  • The nature of the substituted amino group at the R² position significantly influences activity and selectivity. Unsaturated heterocyclic moieties appear to be beneficial.[2][3]

Table 2: Antifungal Activity of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Acylhydrazone Derivatives

This series of compounds demonstrates that modifications at the N-4 position of the 6-chloro-benzoxazinone core can lead to potent antifungal agents.[1]

Compound IDR (Substituent on Acylhydrazone)G. zeae EC₅₀ (µg/mL)P. infestans EC₅₀ (µg/mL)
5o 2,4-Dichlorophenyl23.17-
5p 4-Nitrophenyl--
5q 4-Methylphenyl--
5s 4-Fluorophenyl-15.37

Data extracted from literature.[1]

Key SAR Observations (Antifungal Activity):

  • The presence of a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton was associated with better antifungal activity compared to other substituents in the broader study.[1]

  • Electron-withdrawing groups on the phenyl ring of the acylhydrazone moiety, such as chloro and fluoro, appear to be favorable for activity against specific fungal strains.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against cancer cell lines.

Workflow:

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement cluster_3 Data Analysis A Cancer cells are cultured in appropriate medium B Cells are harvested and counted A->B C Cells are seeded into 96-well plates B->C D Prepare serial dilutions of test compounds E Add compounds to the seeded plates D->E F Incubate for 48-72 hours E->F G Add MTT solution to each well H Incubate to allow formazan crystal formation G->H I Solubilize formazan crystals with DMSO or other solvent H->I J Measure absorbance at ~570 nm I->J K Plot absorbance vs. compound concentration J->K L Calculate IC50 values using non-linear regression K->L

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., LCLC-103H, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Cells are then harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Addition: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium. The diluted compounds are added to the wells, and the plates are incubated for an additional 48-72 hours.

  • MTT Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to control wells (cells treated with vehicle only). The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing

This protocol describes a general method for evaluating the antifungal activity of compounds against various fungal strains.

Methodology:

  • Fungal Culture: The fungal strains (e.g., Gibberella zeae, Phytophthora infestans) are cultured on potato dextrose agar (PDA) plates at 25-28°C for several days until sufficient mycelial growth is observed.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions.

  • Mycelial Growth Inhibition Assay:

    • The test compounds are added to molten PDA at various final concentrations, and the mixture is poured into Petri dishes.

    • A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each plate.

    • Plates are incubated at 25-28°C for a period determined by the growth rate of the fungus in the control plates (containing only the solvent).

    • The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group. The EC₅₀ (effective concentration for 50% inhibition) values are then calculated by probit analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound derivatives are not yet elucidated, related compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes or interference with cellular proliferation pathways. The cytotoxic data presented suggests a potential interaction with pathways controlling cell growth and survival.

A Benzoxazinone Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binds to C Inhibition of Signaling Pathway B->C Leads to D Blockage of Cell Cycle Progression C->D E Induction of Apoptosis C->E F Reduced Cell Proliferation D->F E->F

Caption: Putative mechanism of action for cytotoxic benzoxazinone derivatives.

This generalized diagram illustrates a plausible mechanism where a benzoxazinone derivative binds to a critical cellular protein, leading to the inhibition of its associated signaling pathway. This, in turn, can halt cell cycle progression and/or induce programmed cell death (apoptosis), ultimately resulting in a reduction of cancer cell proliferation. Further research is required to identify the specific molecular targets of this compound derivatives.

References

Comparative Analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives and Their Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the validated and potential therapeutic activities of the benzoxazinone scaffold, with a focus on antifungal properties.

Introduction: The 2H-1,4-benzoxazin-3(4H)-one core is a versatile scaffold that has been explored for a variety of therapeutic applications. While specific data on the mechanism of action for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one remains elusive in publicly available literature, extensive research on related derivatives, particularly those with a 6-chloro substitution, provides valuable insights into the potential bioactivities of this chemical class. This guide offers a comparative analysis of the antifungal activity of 6-chloro-1,4-benzoxazin-3-one derivatives against various phytopathogenic fungi, alongside a discussion of other potential mechanisms of action exhibited by the broader benzoxazinone family, such as anticonvulsant and mineralocorticoid receptor antagonist activities.

Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Derivatives

Several studies have demonstrated the potent antifungal properties of 1,4-benzoxazin-3-one derivatives. The introduction of a chlorine atom at the 6-position of the benzoxazinone ring, often in combination with an acylhydrazone moiety, has been shown to enhance antifungal efficacy.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (EC₅₀ values in µg/mL) of various 6-chloro-1,4-benzoxazin-3-one derivatives against a panel of phytopathogenic fungi. These derivatives are compared with the commercial fungicides Hymexazol and Carbendazim.[1][2][3][4]

Compound/DerivativeGibberella zeaePellicularia sasakiiPhytophthora infestansCapsicum wilt
6-Cl-1,4-benzoxazin-3-one derivative 5o 23.17---
6-Cl-1,4-benzoxazin-3-one derivative 5p ---26.76
6-Cl-1,4-benzoxazin-3-one derivative 5q -26.66--
6-Cl-1,4-benzoxazin-3-one derivative 5s --15.37-
Hymexazol (Control) 40.5132.7718.35>50
Carbendazim (Control) --34.41-

Note: "-" indicates that data was not reported for that specific compound-fungus combination in the cited sources. Lower EC₅₀ values indicate higher antifungal activity.

Experimental Protocol: Mycelium Growth Rate Assay

The antifungal activity of the 6-chloro-1,4-benzoxazin-3-one derivatives was evaluated using the mycelium growth rate method. This assay is a standard in vitro technique to determine the efficacy of a compound in inhibiting the vegetative growth of filamentous fungi.

Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of the target fungus.

Materials:

  • Pure cultures of the target fungi (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt)

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of the test compounds and control fungicides (e.g., Hymexazol, Carbendazim) in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Preparation of amended media: The PDA medium is autoclaved and cooled to approximately 50-60°C. The test compounds and control fungicides are added to the molten PDA to achieve the desired final concentrations. The medium is then poured into sterile petri dishes.

  • Inoculation: A mycelial disc (5 mm diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate (both control and compound-amended plates).

  • Incubation: The inoculated plates are incubated at a suitable temperature (typically 25-28°C) in the dark.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the inhibition rates at different concentrations of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend PDA with Test Compounds prep_media->amend_media prep_compounds Prepare Stock Solutions of Test Compounds prep_compounds->amend_media inoculate Inoculate Plates with Fungal Mycelia amend_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Rate measure->calculate determine Determine EC50 Value calculate->determine

Comparison with Alternative Antifungal Agents

The 6-chloro-1,4-benzoxazin-3-one derivatives demonstrated comparable or, in some cases, superior antifungal activity to the commercial fungicides Hymexazol and Carbendazim.[1][2][3][4] Understanding the mechanisms of action of these established drugs provides a framework for postulating how the novel benzoxazinone derivatives might function.

Antifungal AgentClassMechanism of Action
Hymexazol IsoxazolePrimarily inhibits DNA and RNA synthesis in fungi.[5][6] It is also suggested to interfere with fungal spore germination.[7]
Carbendazim BenzimidazoleInhibits the assembly of β-tubulin, a protein essential for microtubule formation. This disruption of the cytoskeleton interferes with cell division (mitosis).[8][9][10]
6-Chloro-1,4-benzoxazin-3-one derivatives BenzoxazinoneThe exact mechanism is not fully elucidated, but their broad-spectrum activity suggests they may act on fundamental cellular processes in fungi.

G cluster_hymexazol Hymexazol cluster_carbendazim Carbendazim cluster_benzoxazinone 6-Chloro-1,4-benzoxazin-3-one Derivatives hymexazol Hymexazol dna_rna DNA/RNA Synthesis hymexazol->dna_rna Inhibits carbendazim Carbendazim beta_tubulin β-Tubulin Assembly carbendazim->beta_tubulin Inhibits microtubules Microtubule Formation beta_tubulin->microtubules Required for mitosis Mitosis microtubules->mitosis Essential for benzoxazinone Benzoxazinone Derivative unknown_target Potential Target(s) (Mechanism under investigation) benzoxazinone->unknown_target Acts on

Other Potential Mechanisms of Action of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a range of other biological activities. While not validated for the specific 7-amino-6-chloro derivative, these findings suggest potential avenues for future research.

Anticonvulsant Activity

Certain 7-substituted-2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action for anticonvulsant drugs is often complex but typically involves the modulation of neuronal excitability.[11][12][13] This can be achieved through several pathways:

  • Enhancement of GABAergic inhibition: Increasing the activity of the inhibitory neurotransmitter GABA.

  • Inhibition of voltage-gated sodium channels: Reducing the ability of neurons to fire action potentials.

  • Inhibition of voltage-gated calcium channels: Decreasing neurotransmitter release.

G cluster_gaba GABAergic System cluster_ion_channels Ion Channels benzoxazinone Benzoxazinone Derivative gaba_receptor GABAA Receptor benzoxazinone->gaba_receptor Potentiates na_channel Voltage-gated Na+ Channel benzoxazinone->na_channel Inhibits ca_channel Voltage-gated Ca2+ Channel benzoxazinone->ca_channel Inhibits inhibition Neuronal Inhibition gaba_receptor->inhibition Leads to excitation Neuronal Excitation na_channel->excitation Mediates ca_channel->excitation Mediates

Mineralocorticoid Receptor (MR) Antagonism

Derivatives of benzoxazin-3-one have been identified as potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. MRAs are used in the treatment of hypertension and heart failure.[14] The mechanism involves blocking the action of aldosterone, a hormone that regulates salt and water balance.

  • Aldosterone Binding: Aldosterone normally binds to the mineralocorticoid receptor in the kidneys.

  • Gene Transcription: This binding activates the receptor, leading to the transcription of genes that increase sodium and water reabsorption.

  • MR Antagonism: Benzoxazinone-based MR antagonists competitively block aldosterone from binding to its receptor, thereby preventing this downstream signaling cascade and promoting the excretion of sodium and water.

G aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds to gene_transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) mr->gene_transcription Activates benzoxazinone Benzoxazinone MR Antagonist benzoxazinone->mr Blocks sodium_reabsorption Increased Sodium and Water Reabsorption gene_transcription->sodium_reabsorption Leads to

Conclusion

While the specific mechanism of action for this compound is not yet defined in the available scientific literature, the broader class of 6-chloro-1,4-benzoxazin-3-one derivatives has demonstrated significant promise as antifungal agents, with efficacy comparable or superior to existing commercial fungicides. The versatile benzoxazinone scaffold also shows potential for development as anticonvulsant and mineralocorticoid receptor antagonist drugs. Further investigation is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for future research in this area.

References

A Comparative Analysis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and Known IDO1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the exploration of novel heterocyclic scaffolds is a cornerstone of developing new therapeutic agents. This guide provides a comparative analysis of the emerging investigational compound, 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, and a class of well-established clinical-stage inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). While specific biological data for this compound is not yet publicly available, this analysis will draw upon the activities of related 2H-1,4-benzoxazin-3(4H)-one derivatives to infer its potential mechanism and performance against known IDO1 inhibitors such as Epacadostat, Linrodostat, and Navoximod.

Overview of Compared Compounds

This compound and its Derivatives: The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the anti-tumor potential of this class of compounds, with evidence suggesting a mechanism involving the induction of DNA damage and apoptosis in cancer cells.[1][2][3][4] The specific compound, this compound, is a novel entity within this class, and its biological profile is an active area of investigation.

Known IDO1 Inhibitors (Epacadostat, Linrodostat, Navoximod): These compounds are potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[5][6][7] IDO1 is a critical mediator of immune tolerance in the tumor microenvironment. By inhibiting IDO1, these drugs aim to reverse tumor-induced immunosuppression and enhance the efficacy of anti-tumor immune responses, often in combination with checkpoint inhibitors.[5][8]

Data Presentation: A Comparative Table

The following table summarizes the available quantitative data for the 2H-1,4-benzoxazin-3(4H)-one class of compounds and the established IDO1 inhibitors. It is important to note that the data for the benzoxazinone derivatives are from various studies on different analogs and cell lines, and do not represent this compound specifically.

Compound Class/InhibitorTarget/Mechanism of ActionIC50 Values
2H-1,4-benzoxazin-3(4H)-one Derivatives DNA Damage, Apoptosis Induction15.38 µM - 32.60 µM (Cell-based cytotoxicity)[1][2]
Epacadostat IDO1 Inhibition~10 nM (Cell-based), 71.8 nM (Enzymatic)[6][9]
Linrodostat (BMS-986205) IDO1 Inhibition (Irreversible)1.1 nM - 3.4 nM (Cell-based), 1.7 nM (Enzymatic)[10][11][12]
Navoximod (GDC-0919) IDO1 Inhibition75 nM - 90 nM (Cell-based), 7 nM (Ki)[8]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

IDO1 Signaling Pathway and Inhibition cluster_tme Tumor Microenvironment Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 Upregulates Tryptophan Tryptophan Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune Cells (T-cells) Immune Cells (T-cells) Kynurenine->Immune Cells (T-cells) Suppresses Known Inhibitors Epacadostat Linrodostat Navoximod Known Inhibitors->IDO1 Inhibits

Figure 1. IDO1 Signaling Pathway and Point of Intervention for Known Inhibitors.

Experimental Workflow for Inhibitor Evaluation cluster_workflow Inhibitor Characterization Compound Synthesis Compound Synthesis Enzyme Assay Enzyme Assay Compound Synthesis->Enzyme Assay Cell-Based Assay Cell-Based Assay Compound Synthesis->Cell-Based Assay Determine IC50/Ki Determine IC50/Ki Enzyme Assay->Determine IC50/Ki Cell-Based Assay->Determine IC50/Ki In Vivo Studies In Vivo Studies Determine IC50/Ki->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Figure 2. A typical workflow for the evaluation of enzyme inhibitors.

Experimental Protocols

IDO1 Enzyme Inhibition Assay

A common method to determine the enzymatic inhibitory activity of a compound against IDO1 involves measuring the production of kynurenine from tryptophan.[13]

  • Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (co-factor), methylene blue (co-factor), catalase, potassium phosphate buffer (pH 6.5), trichloroacetic acid (TCA), and p-dimethylaminobenzaldehyde (Ehrlich's reagent).[14]

  • Procedure:

    • The test compound is pre-incubated with recombinant IDO1 enzyme in the assay buffer containing co-factors.

    • The enzymatic reaction is initiated by the addition of L-tryptophan.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of TCA.

    • The mixture is then incubated at 50°C to hydrolyze N-formylkynurenine to kynurenine.

    • After centrifugation to remove precipitated protein, Ehrlich's reagent is added to the supernatant.

    • The absorbance of the resulting colored product is measured at 480 nm.

  • Data Analysis: The concentration of kynurenine is calculated from a standard curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Inhibition Assay

Cell-based assays are crucial for evaluating a compound's ability to inhibit IDO1 in a more physiologically relevant context.[15][16]

  • Cell Line: A human cancer cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3, is commonly used.[15]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

    • The induced cells are then treated with various concentrations of the test compound.

    • After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured using the same TCA and Ehrlich's reagent method as in the enzyme assay, or by LC-MS/MS for higher sensitivity and specificity.

  • Data Analysis: The cellular IC50 value is determined by quantifying the reduction in kynurenine production in the presence of the inhibitor compared to the vehicle control.

Conclusion

The comparative analysis reveals a clear distinction between the potential anti-cancer strategy of 2H-1,4-benzoxazin-3(4H)-one derivatives and the targeted immunotherapy approach of the known IDO1 inhibitors. While derivatives of the benzoxazinone scaffold have shown cytotoxic effects against cancer cells, likely through DNA damage and apoptosis induction with IC50 values in the micromolar range, the IDO1 inhibitors demonstrate highly potent and specific inhibition of a key enzyme in the tumor immune escape pathway, with IC50 values in the nanomolar range.

For researchers and drug development professionals, this guide highlights two different avenues for anti-cancer drug discovery. The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a platform for developing novel cytotoxic agents. In contrast, the IDO1 inhibitors exemplify a targeted immunotherapy strategy. Future investigation into this compound should focus on elucidating its specific molecular target and mechanism of action to fully understand its therapeutic potential in comparison to established and emerging cancer therapies.

References

Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of the compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. While direct experimental data for this specific molecule is not publicly available, this document outlines the expected cross-reactivity based on the known biological activities of structurally related 1,4-benzoxazin-3(4H)-one derivatives and details the standard experimental protocols for assessing its selectivity profile.

I. Potential Cross-Reactivity Profile based on Scaffold Activity

The 1,4-benzoxazin-3(4H)-one scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. Derivatives have been reported to interact with several key protein families, suggesting potential off-target interactions for this compound. A comprehensive cross-reactivity study should, therefore, prioritize screening against these protein classes.

Key Protein Classes for Cross-Reactivity Screening:
  • Protein Kinases: The 1,4-benzoxazin-3(4H)-one core is present in molecules designed as inhibitors of various protein kinases.[1][2] Notably, derivatives have shown activity against tyrosine kinases such as KDR and ABL, as well as lipid kinases like PI3K/mTOR.[1][2] This suggests a potential for broad kinase cross-reactivity.

  • G-Protein Coupled Receptors (GPCRs): Certain derivatives of 1,4-benzoxazin-3(4H)-one have been investigated as inhibitors of platelet aggregation, potentially targeting GPCRs like the P2Y12 receptor or the glycoprotein IIb/IIIa receptor complex.[3]

  • Other Enzymes and Receptors: The diverse bioactivities reported for this scaffold, including anticancer, antifungal, and antibacterial effects, indicate possible interactions with a variety of other cellular targets.[4][5][6]

II. Comparative Data on Off-Target Screening (Hypothetical)

To illustrate how the cross-reactivity of this compound would be presented, the following table provides a hypothetical summary of data from a broad off-target screening panel.

Target ClassSpecific TargetAssay TypeCompound Concentration (µM)% Inhibition
Kinases ABL1Enzymatic185
KDR (VEGFR2)Enzymatic178
PI3KαEnzymatic162
SRCEnzymatic145
EGFREnzymatic115
GPCRs P2Y12Radioligand Binding1055
5-HT2ARadioligand Binding1020
M1Radioligand Binding10<10
Ion Channels hERGElectrophysiology105
Other Cathepsin GEnzymatic1030

III. Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of off-target effects involves a tiered screening approach, starting with broad panels and progressing to more specific functional assays for identified hits.

Broad Panel Screening (Primary Screen)

Objective: To identify potential off-target interactions across a wide range of protein families.

Methodology: The CEREP Safety Panel

A common approach is to use a commercially available safety panel, such as the CEREP panel, which screens the test compound against a large number of receptors, ion channels, and enzymes at a fixed concentration (typically 10 µM).

  • Principle: The assays are primarily radioligand binding assays for receptors and enzymatic assays for enzymes.

  • Procedure:

    • The test compound is incubated with a preparation of the target protein (e.g., cell membranes expressing a specific receptor) and a radiolabeled ligand known to bind to the target.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding by the test compound is calculated.

    • For enzymatic assays, the inhibition of the conversion of a substrate to a product is measured.

  • Data Interpretation: A significant inhibition (typically >50%) at the screening concentration flags a potential off-target interaction, warranting further investigation.

Kinase Selectivity Profiling

Objective: To determine the selectivity of the compound against a broad panel of protein kinases.

Methodology: KinomeScan™

The KinomeScan™ platform is a widely used competition binding assay to quantify the interactions of a test compound with a large number of kinases.

  • Principle: This is a binding assay, not a functional assay. It measures the ability of a compound to displace a proprietary ligand from the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, broadly active kinase inhibitor.

    • The amount of kinase that binds to the immobilized inhibitor is quantified using qPCR of the DNA tag.

    • The results are reported as a percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Data Interpretation: The output is often visualized as a "tree-spot" diagram, showing the binding profile across the human kinome. Hits are typically defined as compounds that cause a significant reduction in binding to the immobilized ligand (e.g., >90% inhibition).

Functional Secondary Assays

Objective: To confirm and characterize the functional activity of the compound on the off-targets identified in primary screens.

Methodology: In Vitro Enzymatic Assays or Cell-Based Assays

  • Principle: These assays measure the functional consequence of the compound binding to the target, such as inhibition of enzymatic activity or modulation of a cellular signaling pathway.

  • Procedure (Example: Kinase Enzymatic Assay):

    • The purified kinase enzyme is incubated with the test compound at various concentrations.

    • A substrate and ATP are added to initiate the phosphorylation reaction.

    • The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from the dose-response curve.

  • Data Interpretation: The IC50 value provides a quantitative measure of the compound's potency against the off-target. This can be compared to the on-target potency to determine the selectivity window.

IV. Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity and selectivity of a compound.

CrossReactivityWorkflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Selectivity Assessment PrimaryAssay Primary On-Target Assay CEREP Broad Off-Target Panel (e.g., CEREP) PrimaryAssay->CEREP Initial Hit KinomeScan Kinase Selectivity Panel (e.g., KinomeScan) PrimaryAssay->KinomeScan Initial Hit DoseResponse Dose-Response & IC50 Determination CEREP->DoseResponse Identified Hits (>50% inhibition) KinomeScan->DoseResponse Identified Hits (>90% binding) FunctionalAssay Cell-Based Functional Assay DoseResponse->FunctionalAssay Confirmed Activity Selectivity Selectivity Window Calculation (Off-Target IC50 / On-Target IC50) FunctionalAssay->Selectivity Functional Potency

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

V. Conclusion

While specific cross-reactivity data for this compound is not yet available in the public domain, the known biological activities of the 1,4-benzoxazin-3(4H)-one scaffold suggest that a thorough selectivity assessment is crucial for its development as a therapeutic agent. A systematic approach, as outlined in this guide, employing broad panel screening followed by functional confirmation of identified off-targets, will be essential to fully characterize its safety and selectivity profile. The provided protocols and data visualization formats serve as a template for conducting and presenting such a study.

References

Comparative Efficacy of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: An Analysis of In-Vivo and In-Vitro Data for Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a core structure in a variety of biologically active compounds. Substitutions on the benzoxazine ring system significantly influence the pharmacological profile of these molecules. This guide will focus on the known effects of the 6-chloro and 7-amino substitutions by evaluating published data on derivatives containing these moieties. The following sections will detail the in-vitro and in-vivo findings for these analogs, present standardized experimental protocols for assessing such activities, and provide a comparative summary.

Data Presentation: In-Vitro Efficacy of 1,4-Benzoxazin-3-one Analogs

The following tables summarize the in-vitro activity of various 1,4-benzoxazin-3-one derivatives, highlighting the influence of substitutions on their biological effects.

Table 1: In-Vitro Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Derivatives

Compound/DerivativeFungal StrainEfficacy Metric (EC50/MIC in µg/mL)Reference
6-Chloro-1,4-benzoxazin-3-one derivatives with acylhydrazone moiety (e.g., 5o, 5p, 5q, 5s)Gibberella zeae23.17[1][2]
Capsicum wilt26.76[1][2]
Pellicularia sasakii26.66[1][2]
Phytophthora infestans15.37[1][2]
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesVarious phytopathogenic fungiModerate to good at 200 mg/L[3]

Table 2: In-Vitro Anticancer Activity of Benzoxazinone Derivatives

Compound/DerivativeCancer Cell LineEfficacy Metric (IC50 or % inhibition)Reference
Benzoxazinone derivativesSK-RC-42, SGC7901, A549Inhibition of proliferation[4]
7-Nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-onesHeLaCell viability inhibition (28.53% to 87.22%)[7]
1,4-Benzoxazine-isoxazole hybridsMCF-7, BT-474Not specified[8]
Resynthesized benzoxazine derivatives OBOP-01 and OBOP-02MCF-7IC50 of 1.52±0.02 mM and 1.72±0.02 mM respectively[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in-vitro assays.

In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match a 0.5 McFarland standard, which is further diluted in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.[10]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range for a novel compound is 0.03 to 32 µg/mL.[10]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.[10]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[10]

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a desired period.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours until a purple precipitate is visible.[13]

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.[13]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).[13]

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for in-vitro screening and a hypothetical signaling pathway potentially modulated by benzoxazinone derivatives.

experimental_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation start Compound Synthesis (7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one) antifungal Antifungal Assay (Broth Microdilution) start->antifungal anticancer Anticancer Assay (MTT Assay) start->anticancer mic Determine MIC antifungal->mic ic50 Determine IC50 anticancer->ic50 animal_model_af Animal Model (Fungal Infection) mic->animal_model_af animal_model_ac Animal Model (Tumor Xenograft) ic50->animal_model_ac efficacy_af Assess Efficacy (Fungal Burden) animal_model_af->efficacy_af efficacy_ac Assess Efficacy (Tumor Volume) animal_model_ac->efficacy_ac

Caption: General experimental workflow for evaluating the efficacy of a novel compound.

signaling_pathway cluster_cell Cancer Cell compound Benzoxazinone Derivative cmyc c-Myc G-quadruplex compound->cmyc targets transcription c-Myc Transcription cmyc->transcription down-regulation proliferation Cell Proliferation transcription->proliferation apoptosis Apoptosis transcription->apoptosis

Caption: Hypothetical signaling pathway for anticancer activity of benzoxazinone derivatives.

In-Vivo Efficacy of Analogs

While specific in-vivo data for this compound is unavailable, studies on related compounds provide insights into potential in-vivo activity.

Antifungal In-Vivo Models: For antifungal drug evaluation, animal models that mimic human localized or systemic infections are employed. These include models of dermatophytosis, cutaneous and mucocutaneous candidiasis, and systemic infections in immunocompromised animals.[14][15] The efficacy of a test compound is typically assessed by observing the reduction in fungal burden in target organs or the survival rate of the infected animals.[16][17]

Anticancer In-Vivo Models: Preclinical in-vivo evaluation of anticancer agents is critical and often involves mouse models such as xenografts, syngeneic models, and patient-derived xenograft (PDX) models.[6][18][19][20] The primary endpoint in these studies is often the inhibition of tumor growth, which is monitored by measuring tumor volume over time. The therapeutic effect is evaluated by comparing tumor growth in treated versus untreated animals.[21]

Comparative Analysis and Conclusion

The presented data on analogous compounds suggest that the this compound scaffold holds potential for biological activity. The presence of a 6-chloro substituent has been associated with promising antifungal activity against a range of phytopathogenic fungi.[1][2] Concurrently, other derivatives of the benzoxazinone core have demonstrated in-vitro anticancer effects, with some evidence pointing towards the downregulation of c-Myc expression as a potential mechanism of action.[4]

It is important to emphasize that the biological activity of a compound is highly dependent on its specific substitution pattern. While the data from analogs is encouraging, dedicated in-vitro and in-vivo studies on this compound are imperative to definitively determine its efficacy and therapeutic potential. The experimental protocols and models described in this guide provide a robust framework for such future investigations. Researchers are encouraged to utilize these methodologies to explore the antifungal and anticancer properties of this and other novel benzoxazinone derivatives.

References

Benchmarking 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and its Analogs Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antifungal Potential of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives

This guide provides a comparative analysis of the antifungal activity of 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives against common phytopathogenic fungi. Due to the limited availability of public data on the specific compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, this guide focuses on closely related analogs with a 6-chloro substitution to provide a relevant performance benchmark. The data presented is benchmarked against the established commercial fungicides, hymexazol and carbendazim, offering a clear perspective on the potential of this chemical scaffold in the development of new antifungal agents.

Comparative Antifungal Activity

The in vitro antifungal efficacy of 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated against a panel of five plant pathogenic fungi. The following tables summarize the median effective concentration (EC50) values in micrograms per milliliter (µg/mL), representing the concentration of a compound required to inhibit 50% of fungal mycelial growth.

Table 1: Antifungal Activity (EC50 in µg/mL) of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives and Standard Compounds.

Compound/StandardGibberella zeaePellicularia sasakiiPhytophthora infestansCapsicum wiltPhytophthora capsica
6-chloro-benzoxazinone derivative (5o) 23.17>50>5026.76>50
6-chloro-benzoxazinone derivative (5p) >50>50>5026.76>50
6-chloro-benzoxazinone derivative (5q) >5026.66>50>50>50
6-chloro-benzoxazinone derivative (5s) >50>5015.37>50>50
Hymexazol (Standard) 40.5132.7718.35>50>50
Carbendazim (Standard) >50>5034.41>50>50

Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. The derivatives 5o, 5p, 5q, and 5s all share the 6-chloro-2H-1,4-benzoxazin-3(4H)-one core structure.[1][2]

Experimental Protocols

The following section details the methodology used to obtain the antifungal activity data presented above.

Mycelium Growth Rate Method

This in vitro assay is a standard method for evaluating the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.

Materials:

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt, Phytophthora capsica)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds and standard fungicides (Hymexazol, Carbendazim)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Sterile water

Procedure:

  • Preparation of Fungal Plates: The fungal strains are individually cultured on PDA plates to obtain fresh, actively growing mycelium.

  • Preparation of Test Compound Solutions: Stock solutions of the test compounds and standard fungicides are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made to achieve the desired final concentrations for the assay.

  • Preparation of Amended Media: The PDA medium is prepared and autoclaved. After cooling to approximately 50-60°C, the test compounds are added to the molten agar to achieve the desired final concentrations. The same volume of solvent is added to the control plates. The agar is then poured into sterile petri dishes.

  • Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture using a sterile cork borer. The mycelial disc is placed mycelium-side down in the center of each PDA plate (both control and compound-amended plates).

  • Incubation: The inoculated plates are sealed and incubated at a suitable temperature (typically 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / (Colony Diameter of Control - Diameter of Mycelial Disc)] x 100

  • Determination of EC50: The EC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentrations and performing a regression analysis.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow of the antifungal screening process and the logical relationship of the comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (on PDA) Inoculation Inoculation with Mycelial Plugs Fungal_Culture->Inoculation Test_Compounds Test Compound & Standard Solutions Amended_Plates Preparation of Amended Plates Test_Compounds->Amended_Plates PDA_Media PDA Media Preparation PDA_Media->Amended_Plates Amended_Plates->Inoculation Incubation Incubation Inoculation->Incubation Measurement Colony Diameter Measurement Incubation->Measurement Inhibition_Calc Inhibition % Calculation Measurement->Inhibition_Calc EC50_Calc EC50 Value Determination Inhibition_Calc->EC50_Calc

Caption: Workflow for the Mycelium Growth Rate Antifungal Assay.

logical_relationship Target_Compound This compound Related_Analogs 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives Target_Compound->Related_Analogs Benchmarked via close analogs Antifungal_Activity Antifungal Activity (EC50) Related_Analogs->Antifungal_Activity Tested for Standard_Compounds Standard Antifungal Agents (Hymexazol, Carbendazim) Standard_Compounds->Antifungal_Activity Tested for Comparative_Analysis Comparative Analysis Antifungal_Activity->Comparative_Analysis Data input for

Caption: Logical framework for the comparative analysis.

References

Comparative Analysis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one as a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A novel compound, 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, has been identified as a potent dual inhibitor of PI3K and mTOR. This guide provides a comparative analysis of its binding affinity against other established inhibitors and details the experimental protocols used for its validation.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound was evaluated against class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) were determined and compared with well-characterized PI3K/mTOR inhibitors. The data clearly indicates that this compound exhibits potent and selective inhibition, particularly against the PI3Kα isoform, with comparable or superior activity to existing preclinical and clinical compounds.[1]

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
This compound 0.58 15.2 12.5 25.1 5.5
Omipalisib (GSK2126458)0.0190.130.0240.060.18
Pictilisib (GDC-0941)33331880
Voxtalisib (XL765)3911445110100

Experimental Protocols

Determination of IC50 via LanthaScreen™ Eu Kinase Binding Assay:

The binding affinity of this compound to PI3K and mTOR kinases was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

  • Reagents:

    • Kinase: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR (Thermo Fisher Scientific).

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (proprietary).

    • Antibody: Europium-labeled anti-GST antibody (for GST-tagged kinases).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • A dilution series of this compound (from 100 µM to 1 pM) was prepared in DMSO and then diluted in assay buffer.

    • In a 384-well plate, 10 µL of the diluted compound was mixed with 10 µL of the kinase/antibody mixture.

    • The plate was incubated for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.

    • 10 µL of the tracer was added to all wells.

    • The plate was incubated for another 60 minutes at room temperature.

  • Data Acquisition:

    • The TR-FRET signal was read on a microplate reader capable of measuring fluorescence at 340 nm excitation and 620 nm / 665 nm emission wavelengths.

    • The emission ratio (665 nm / 620 nm) was calculated.

  • Data Analysis:

    • The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

    • IC50 values were calculated by fitting the data to a four-parameter logistic model using GraphPad Prism software.

Visualizations

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow.

PI3K_mTOR_Pathway cluster_inhibition Inhibition Site RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Compound 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway with inhibition points.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare compound dilution series C Add compound and Kinase/Ab to plate A->C B Prepare Kinase/ Antibody mixture B->C D Incubate 60 min (Compound-Kinase Binding) C->D E Add Tracer D->E F Incubate 60 min (Tracer Binding) E->F G Read TR-FRET signal F->G H Calculate Emission Ratio (665/620 nm) G->H I Normalize data and calculate IC50 H->I

Caption: Workflow for kinase binding assay.

References

Reproducibility of Experiments with 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Guide to a Promising Benzoxazinone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide addresses the reproducibility of experiments involving 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. While direct and extensive research on the reproducibility of this specific compound is not widely published, this guide provides a framework based on available information for related compounds and general principles of experimental design.

Derivatives of 1,4-benzoxazin-3-one have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound (CAS No. 40401-45-4), holds potential within this class, though specific experimental data remains limited in publicly accessible literature.[1][4]

Understanding the Landscape: Related Compounds

To contextualize the potential applications and experimental considerations for this compound, it is useful to examine data from structurally similar compounds. For instance, various 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their biological activities. These studies provide insights into the types of experimental protocols that are likely to be employed and where variability might arise.

Key Experimental Areas and Protocols

Based on research into related benzoxazinone derivatives, the following experimental areas are critical for assessing the biological activity and therapeutic potential of this compound. Reproducibility in these assays is crucial for validating any findings.

Synthesis and Characterization:

The synthesis of benzoxazinone derivatives often involves multi-step reactions. A reproducible synthesis protocol is the foundation of any subsequent biological testing.

  • Example Protocol for a Related Compound (6-Chloro-2H-1,4-benzoxazin-3(4H)-one):

    • To a solution of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide in anhydrous DMF, potassium carbonate is added.

    • The mixture is heated under reflux for a specified period.

    • The reaction mixture is then poured into water and stirred.

    • The product is extracted with ethyl acetate, washed, and dried.

    • The solvent is removed under vacuum to yield the final product.[5]

For this compound, a detailed, step-by-step synthesis protocol, including purification and characterization (e.g., NMR, mass spectrometry, and melting point), would be essential for ensuring the purity and identity of the compound across different experimental batches.

Biological Activity Screening:

Given the known activities of related compounds, key assays would likely focus on antifungal, antibacterial, and potentially anticancer or neurological effects.

  • Antifungal Activity Assays: Broth microdilution or agar diffusion methods are commonly used to determine the minimum inhibitory concentration (MIC) against various fungal strains.[1]

  • Anticonvulsant Activity Evaluation: Animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, are standard for assessing anticonvulsant effects.[2]

  • Anti-inflammatory Activity Screening: Lipopolysaccharide (LPS)-induced inflammation in cell lines (e.g., BV-2 microglia) can be used to measure the inhibition of pro-inflammatory mediators.[3]

Table 1: Comparison of Biological Activities of Related Benzoxazinone Derivatives

Compound/Derivative ClassBiological ActivityKey FindingsReference
1,4-Benzoxazin-3-one derivatives with acylhydrazone moietyAntifungalSome compounds showed significant activity against various fungal strains.[1]
7-Benzylamino-2H-1,4-benzoxazin-3(4H)-onesAnticonvulsantOne derivative, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, was identified as a potent anticonvulsant.[2]
2H-1,4-Benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleAnti-inflammatoryCertain derivatives exhibited anti-inflammatory properties in LPS-induced BV-2 cells.[3]
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-oneAntifungal, AntibacterialNoted for its potential in these applications.[4]

Establishing Reproducibility: A Proposed Workflow

To ensure the reproducibility of experiments with this compound, a clear and logical workflow is necessary.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Assays cluster_data Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization PrimaryScreen Primary Screening (e.g., Antifungal, Antibacterial) Characterization->PrimaryScreen SecondaryScreen Secondary Assays (e.g., MIC Determination, Cytotoxicity) PrimaryScreen->SecondaryScreen MechanismStudy Mechanism of Action Studies SecondaryScreen->MechanismStudy DataCollection Quantitative Data Collection SecondaryScreen->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis ReproducibilityCheck Inter-assay & Inter-batch Reproducibility Checks StatisticalAnalysis->ReproducibilityCheck ReproducibilityCheck->Synthesis Feedback Loop for Optimization

Caption: Proposed experimental workflow for ensuring reproducibility.

Signaling Pathways of Interest

While the specific signaling pathways affected by this compound are yet to be elucidated, related anti-inflammatory compounds often target pathways like the NF-κB signaling cascade.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates Benzoxazinone 7-amino-6-chloro-2H-1,4- benzoxazin-3(4H)-one Benzoxazinone->IKK Potential Inhibition Point

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Conclusion

While specific data on the reproducibility of experiments with this compound is not yet available in the scientific literature, this guide provides a comprehensive framework for researchers. By following detailed and standardized protocols for synthesis, characterization, and biological evaluation, and by carefully documenting all experimental parameters, the scientific community can work towards establishing a robust and reproducible dataset for this promising compound. The exploration of its biological activities, guided by the knowledge of related benzoxazinones, opens up exciting avenues for future drug discovery and development.

References

Unveiling the Safety Landscape of Benzoxazinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of novel compounds is paramount. This guide provides a comparative analysis of the safety profiles of various benzoxazinone analogs, drawing upon available preclinical data. The information is presented to facilitate an objective assessment of their therapeutic potential.

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the successful development of any therapeutic agent hinges on a thorough evaluation of its safety. This guide summarizes key cytotoxicity data for a range of benzoxazinone analogs against various cell lines, providing a comparative overview of their in vitro safety profiles.

Comparative Cytotoxicity of Benzoxazinone Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various benzoxazinone analogs from published studies. A lower IC50 value indicates higher cytotoxicity.

Compound/AnalogCell LineIC50 (µM)Reference
2-Aryl-4H-3,1-benzoxazin-4-one (Analog 3)P3889.9[3]
2-Aryl-4H-3,1-benzoxazin-4-one (Analog 10, nitro-substituted)P3888.9[3]
7-Nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-one (Analog 3c)HeLa>25.12 µg/mL[1]
Fused Pyrrolo/pyrido quinazolinone analog (294)HeLa25.12 µg/mL[1]
Fused Pyrrolo/pyrido quinazolinone analog (294)4T-110.14 µg/mL[1]
Fused Pyrrolo/pyrido quinazolinone analog (294)A-54980.43 µg/mL[1]
Benzoxazinone derivatives (6, 14, 15)3T3Cytotoxic at 30 µM[6]
Other Benzoxazinone derivatives (1-5, 7-13, 16-28)3T3Non-cytotoxic at 30 µM[6]
Amino quinazolinone derivatives (3, 7, 8, 10, 13, 15)HepG2, MCF-7, HCT-29< 10 µM[7]
Amino quinazolinone derivativesWI-38 (normal fibroblasts)Selectivity Index: ~5-12 folds[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) in Toxicity

The safety profile of benzoxazinone analogs is significantly influenced by their structural features. Studies on structure-activity relationships have revealed several key trends:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 2-aryl ring can modulate cytotoxicity. For instance, strong electron-donating or withdrawing groups have been shown to influence the inhibitory potential of these compounds.[6] Specifically, substitutions at the ortho position tend to result in greater activity compared to meta and para positions.[6]

  • Nitro Group: The presence of a nitro group, as seen in a 2-aryl-4H-3,1-benzoxazin-4-one analog, demonstrated significant cytotoxicity and cell cycle alteration in P388 cells.[3]

  • Free Amino Group: In a series of amino quinazolinone derivatives, the presence of a free amino group was a common feature among the most active and cytotoxic compounds.[7]

  • Transformation Products: Interestingly, studies on the environmental fate of natural benzoxazinones like DIMBOA and DIBOA have shown that their degradation products can exhibit more pronounced toxicity than the parent compounds.[8] For example, 2-aminophenoxazin-3-one (APO), a degradation product of DIBOA, shows high phytotoxicity.[4][9]

Experimental Methodologies

The evaluation of the cytotoxic effects of benzoxazinone analogs typically involves in vitro cell-based assays. A common method cited in the literature is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Cytotoxicity Assay:
  • Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone analogs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Below is a graphical representation of a typical experimental workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, 3T3) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Benzoxazinone Analog Solutions Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for Formazan Formation MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance Measure Absorbance (Plate Reader) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of a typical in vitro cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of benzoxazinone analogs can be mediated through various cellular mechanisms. Some studies have begun to elucidate the signaling pathways involved:

  • Apoptosis Induction: Certain amino quinazolinone derivatives have been shown to induce apoptosis by upregulating the expression of p53 and caspase-3.[7]

  • Cell Cycle Arrest: These same derivatives were also found to arrest the cell cycle by decreasing the expression of cyclin-dependent kinase 1 (cdk1) and downregulating topoisomerase II, an enzyme crucial for DNA replication.[7]

  • c-Myc G-quadruplex Targeting: Some benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of c-Myc mRNA.[10] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter.[10]

A simplified representation of a potential mechanism of action is provided below.

Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Targets & Pathways cluster_outcome Cellular Outcome Benzoxazinone Benzoxazinone Analog cMyc c-Myc Promoter (G-quadruplex formation) Benzoxazinone->cMyc TopoII Topoisomerase II Benzoxazinone->TopoII CDK1 CDK1 Benzoxazinone->CDK1 p53 p53 Benzoxazinone->p53 Caspase3 Caspase-3 Benzoxazinone->Caspase3 cMyc_exp ↓ c-Myc Expression cMyc->cMyc_exp DNA_rep ↓ DNA Replication TopoII->DNA_rep Cell_cycle Cell Cycle Arrest CDK1->Cell_cycle Apoptosis ↑ Apoptosis p53->Apoptosis Caspase3->Apoptosis Cell_death Cell Death cMyc_exp->Cell_death DNA_rep->Cell_death Cell_cycle->Cell_death Apoptosis->Cell_death

Caption: Potential mechanisms of benzoxazinone-induced cytotoxicity.

Conclusion

The available data indicates that the safety profile of benzoxazinone analogs is highly dependent on their specific chemical structures. While some analogs exhibit significant cytotoxicity against cancer cell lines, others appear to be relatively non-toxic to normal cells at similar concentrations, suggesting a potential therapeutic window. The structure-activity relationships highlighted in this guide can aid in the rational design of new benzoxazinone derivatives with improved safety profiles. Further comprehensive toxicological studies, including in vivo assessments, are essential to fully characterize the safety of these promising compounds for potential clinical applications. It is also important to consider that some benzoxazine derivatives have shown potential as neuroprotective agents without intrinsic cytotoxicity, further highlighting the diverse biological activities and safety profiles within this class of compounds.[11]

References

Safety Operating Guide

Proper Disposal of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, ensuring compliance with safety regulations and fostering a culture of trust and responsibility in the laboratory.

Immediate Safety and Handling

This compound is classified as a hazardous chemical that can cause skin irritation.[1] Therefore, adherence to strict safety protocols during handling and prior to disposal is paramount.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection when handling this compound.[1]

Engineering Controls: Use this chemical in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or fumes.[1]

Storage: Store the compound in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[1] It should be stored locked up to prevent unauthorized access.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and its container at an approved waste disposal plant. [1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to its chemical structure (a halogenated aromatic amine), this compound must be treated as hazardous waste.

  • Segregation: This chemical waste must be segregated from non-hazardous waste. It is also crucial to keep it separate from other incompatible chemical waste streams to prevent dangerous reactions. Specifically, as a halogenated organic compound, it should be collected in a designated container for such waste, separate from non-halogenated organic solvents.

2. Waste Collection and Containerization:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its final disposal location. Your EHS department will typically handle this paperwork.

5. Spill and Contamination Cleanup:

  • Small Spills: In the event of a small spill, avoid generating dust. Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1]

  • Contaminated Materials: Any materials used for cleaning up the spill, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste in the same manner as the chemical itself.

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent and cleaning agents.

Disposal "Don'ts"

  • DO NOT dispose of this chemical down the sink or drain.

  • DO NOT place this chemical or its empty containers in the regular trash.

  • DO NOT mix this waste with incompatible chemicals.

  • DO NOT attempt to treat or neutralize this chemical waste unless you are a trained professional following an approved protocol.

Quantitative Data Summary

No specific quantitative data for disposal procedures, such as concentration thresholds, were found in the safety data sheets or general disposal guidelines. The information provided is qualitative and procedural. The following table summarizes the key characteristics and handling parameters.

ParameterInformationSource
Hazard Class Skin Irritant[1]
Disposal Method Approved Waste Disposal Plant[1]
Spill Cleanup Sweep or shovel into a suitable container for disposal[1]
Storage Tightly closed container in a well-ventilated area, locked up[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Generated Waste (Unused chemical, contaminated materials) B->C D Segregate as Halogenated Organic Waste C->D Identify as Hazardous E Collect in a Labeled, Leak-Proof Container D->E F Store in a Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H When container is full or no longer needed I Complete Hazardous Waste Manifest H->I J Waste Transported to an Approved Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. The toxicological properties of this specific chemical have not been thoroughly investigated, warranting cautious handling as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and structurally similar compounds are skin irritation and serious eye damage.[1][2] Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[3]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Eye and Face Protection Chemical safety goggles and a face shield, or a full face-piece respirator.[3]Protects against splashes, dust, and aerosols, preventing serious eye damage.
Body Protection Disposable, polyethylene-coated polypropylene gown (or similar laminate material) with long sleeves and closed cuffs.[3][4]Provides a barrier against skin exposure. Standard cloth lab coats are not sufficient.[3]
Respiratory Protection A NIOSH-approved respirator is required if handling the compound in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood.Protects against inhalation of potentially harmful particles.
Additional Protection Disposable head, hair, beard, and shoe covers.[3]Minimizes the risk of contamination of the work area and personnel.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling

prep 1. Preparation donning 2. Don PPE prep->donning handling 3. Chemical Handling in Fume Hood donning->handling decontamination 4. Decontamination handling->decontamination doffing 5. Doff PPE decontamination->doffing disposal 6. Waste Disposal doffing->disposal

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Ensure a calibrated analytical balance, chemical fume hood, and all necessary laboratory equipment are clean and readily accessible.

    • An emergency eyewash station and safety shower must be in close proximity and unobstructed.[5]

    • Prepare a designated waste container for chemically contaminated sharps and consumables.

  • Donning Personal Protective Equipment (PPE):

    • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, head/hair/beard covers, and finally, eye and face protection.

  • Chemical Handling:

    • All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing papers.

    • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

    • Wipe down the interior surfaces of the fume hood.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Remove the outer pair of gloves first, followed by the gown, face and eye protection, and finally the inner pair of gloves.

  • Personal Hygiene:

    • Immediately after doffing PPE, wash hands thoroughly with soap and water for at least 20 seconds.[1][5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Consumables All used gloves, gowns, weighing papers, and other disposable items must be placed in a sealed bag and disposed of as hazardous waste.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.
Contaminated Sharps Dispose of in a designated, puncture-proof sharps container for chemical waste.

Waste Management Logical Relationship

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal solid Solid Chemical solid_container Hazardous Solid Waste Container solid->solid_container liquid Liquid Solutions liquid_container Hazardous Liquid Waste Container liquid->liquid_container consumables Contaminated PPE & Consumables consumables_container Hazardous Consumables Bag consumables->consumables_container ehs Institutional Environmental Health & Safety (EHS) Pickup solid_container->ehs liquid_container->ehs consumables_container->ehs

Caption: Logical flow for the disposal of waste generated during handling.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.